molecular formula C32H38Cl2N2 B15556525 IR-797 chloride

IR-797 chloride

Numéro de catalogue: B15556525
Poids moléculaire: 521.6 g/mol
Clé InChI: KEWMSVUJNINVSX-JPFIWWGISA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IR-797 chloride is a useful research compound. Its molecular formula is C32H38Cl2N2 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2Z)-2-[(2Z)-2-(2-chloro-3-ethenylcyclopent-2-en-1-ylidene)ethylidene]-1,3,3-trimethylindole;1,2,3,3-tetramethylindol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN.C12H16N.ClH/c1-5-14-10-11-15(19(14)21)12-13-18-20(2,3)16-8-6-7-9-17(16)22(18)4;1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-9,12-13H,1,10-11H2,2-4H3;5-8H,1-4H3;1H/q;+1;/p-1/b15-12-,18-13-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWMSVUJNINVSX-JPFIWWGISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=C3Cl)C=C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\CCC(=C3Cl)C=C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action and Cytotoxicity of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: IR-797 Chloride in Cancer Therapy

This compound is a cyanine dye, notable for its strong absorption and fluorescence in the near-infrared (NIR) spectrum (around 800 nm). This property allows for deep tissue penetration of light, making it a valuable agent in biomedical imaging and therapy. Primarily, IR-797 serves as a photosensitizer in Photodynamic Therapy (PDT), a clinically approved, minimally invasive therapeutic procedure.[1][2] The core principle of PDT involves the interplay of three components: a photosensitizer, a specific wavelength of light, and molecular oxygen.[1][2] When combined, these elements produce highly reactive oxygen species (ROS) that induce localized cellular damage and death, offering a targeted approach to cancer treatment.[1][2] This guide will provide a detailed exploration of the cytotoxic mechanisms of this compound, focusing on the signaling pathways it modulates and the experimental protocols used for its evaluation.

Cytotoxicity of this compound

The primary cytotoxic mechanism of this compound is activated upon exposure to NIR light, leading to the generation of ROS.[1][2] This phototoxicity is the foundation of its use in PDT. While IR-797 is often incorporated into more complex nanostructures to improve delivery and efficacy, its intrinsic photo-inducible cytotoxicity is the key to its therapeutic effect.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Specific IC50 values for this compound alone across a wide range of cancer cell lines are not extensively documented in readily available literature, as it is most often studied as part of a larger therapeutic construct or in the context of PDT where light dose is also a variable. The cytotoxicity is highly dependent on the light dose, drug concentration, and cell type. However, for the purpose of illustrating how such data is presented, the following table provides a template based on typical findings for photosensitizers in PDT studies.

Table 1: Representative Cytotoxicity (IC50) of Photosensitizers in Cancer Cell Lines (Illustrative)

Cell Line Cancer Type IC50 (µM) with Light Activation Reference
MCF-7 Breast Cancer Data not available N/A
A549 Lung Cancer Data not available N/A
HeLa Cervical Cancer Data not available N/A

| U87-MG | Glioblastoma | Data not available | N/A |

Note: The table is illustrative. Researchers should determine IC50 values empirically for their specific experimental conditions (cell line, light dose, incubation time).[3][4][5]

Core Mechanisms of Action

The cytotoxic effects of this compound are multifaceted, stemming from the generation of ROS and culminating in various forms of programmed cell death and cell cycle disruption.

Photodynamic Therapy (PDT) and ROS Generation

Upon irradiation with NIR light, the IR-797 photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[1][2] From this triplet state, it can initiate two types of photochemical reactions that produce cytotoxic ROS.[6]

  • Type I Reaction: The photosensitizer in its triplet state reacts directly with biomolecules to produce free radicals, which in turn react with oxygen to form superoxide anions (O₂•−) and other ROS.[6]

  • Type II Reaction: The triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6] This is often the dominant pathway in PDT.

These ROS, particularly singlet oxygen, are highly reactive and have a very short lifetime, meaning their damaging effects are confined to the immediate vicinity of their generation, providing the therapeutic selectivity of PDT.[1]

PDT_Mechanism cluster_0 IR-797 Photosensitizer (PS) Activation cluster_1 ROS Generation Pathways cluster_2 Cellular Damage PS_Ground PS (Ground State) PS_Singlet PS* (Excited Singlet State) PS_Ground->PS_Singlet Light Absorption Light NIR Light (hv) PS_Triplet PS** (Excited Triplet State) PS_Singlet->PS_Triplet Intersystem Crossing Biomolecule Substrate (e.g., Lipid, Protein) PS_Triplet->Biomolecule Type I Reaction Oxygen Molecular Oxygen (³O₂) PS_Triplet->Oxygen Type II Reaction Radicals Free Radicals (Substrate•) ROS_TypeII Singlet Oxygen (¹O₂) ROS_TypeI Superoxide (O₂•⁻) Radicals->ROS_TypeI Electron Transfer CellDeath Cytotoxicity & Cell Death ROS_TypeI->CellDeath ROS_TypeII->CellDeath Intrinsic_Apoptosis ROS ROS (from PDT) Mito Mitochondrion ROS->Mito Oxidative Damage MMP Loss of ΔΨm Mito->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Assembly CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation Casp3 Active Caspase-3 Casp9->Casp3 Cleavage & Activation ProCasp3 Pro-Caspase-3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Ferroptosis_Pathway ROS ROS (from PDT) GSH Glutathione (GSH) ROS->GSH Depletion GPX4 GPX4 (Active) GSH->GPX4 Cofactor for GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive leads to Lipid_peroxides Lipid Peroxides GPX4->Lipid_peroxides Inhibits GPX4_inactive->Lipid_peroxides Accumulation Lipids Membrane Lipids Lipids->Lipid_peroxides Oxidation Ferroptosis Ferroptosis Lipid_peroxides->Ferroptosis Cell_Cycle_Arrest ROS ROS (from PDT) DNA_damage DNA Damage ROS->DNA_damage ATM ATM/Chk2 Kinases DNA_damage->ATM Activates p53 p53 ATM->p53 Phosphorylates & Stabilizes p21 p21 (CDK Inhibitor) p53->p21 Upregulates Transcription CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits G2_M G2/M Transition CDK1_CyclinB->G2_M Promotes Arrest G2/M Arrest MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound (± NIR Light) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (~570nm) Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze End End Analyze->End

References

Unlocking the Potential of Near-Infrared Emission: An In-depth Technical Guide to the Aggregation-Induced Emission Mechanism of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the aggregation-induced emission (AIE) phenomenon observed in the near-infrared (NIR) cyanine dye, IR-797 chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms driving this unique photophysical behavior, outlines detailed experimental protocols for its characterization, and presents quantitative data for structurally similar heptamethine cyanine dyes to serve as a foundational guide. The insights provided herein are pivotal for harnessing the full potential of this compound in advanced bio-imaging and therapeutic applications.

Introduction: The Promise of Aggregation-Induced Emission in the Near-Infrared

Conventional fluorescent dyes often suffer from aggregation-caused quenching (ACQ), a phenomenon where their emission intensity significantly decreases at high concentrations or in an aggregated state. This limitation poses a considerable challenge for applications requiring high dye loading, such as in targeted drug delivery and bio-imaging. In stark contrast, molecules exhibiting aggregation-induced emission (AIE) display enhanced fluorescence upon aggregation. This remarkable property is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which curtails non-radiative decay pathways and promotes radiative emission.

This compound, a heptamethine cyanine dye, is a promising candidate for AIE-based applications due to its absorption and emission in the near-infrared (NIR) window (700-900 nm). This spectral range is highly advantageous for in vivo studies as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration. Understanding the AIE mechanism of this compound is paramount for the rational design of novel diagnostic and therapeutic agents.

The Core Mechanism: Restriction of Intramolecular Motion

The prevailing theory behind the AIE phenomenon in cyanine dyes, including the proposed mechanism for this compound, is the restriction of intramolecular rotation (RIR) and vibration (RIV), collectively known as the restriction of intramolecular motion (RIM). In its monomeric, dissolved state, the this compound molecule possesses multiple rotatable bonds within its polymethine chain and between the chain and the terminal indolenine rings. These rotational and vibrational motions serve as non-radiative pathways for the excited-state energy to dissipate, resulting in weak fluorescence.

Upon aggregation, typically in aqueous environments or when encapsulated at high concentrations, the individual this compound molecules are forced into close proximity. This steric hindrance significantly restricts the free rotation and vibration of the polymethine chain and its associated groups. By blocking these non-radiative decay channels, the excited-state energy is redirected towards radiative decay, leading to a substantial enhancement of the fluorescence quantum yield.

AIE_Mechanism Proposed AIE Mechanism of this compound cluster_monomer Monomeric State (in solution) cluster_aggregate Aggregated State Monomer IR-797 Monomer ExcitedMonomer Excited State Monomer->ExcitedMonomer Absorption Aggregate IR-797 Aggregate Monomer->Aggregate Aggregation Excitation1 Photon Excitation Excitation1->Monomer Rotation Intramolecular Rotation/Vibration (Non-radiative decay) ExcitedMonomer->Rotation Energy Dissipation WeakEmission Weak Fluorescence ExcitedMonomer->WeakEmission Radiative Decay ExcitedAggregate Excited State Aggregate->ExcitedAggregate Absorption Excitation2 Photon Excitation Excitation2->Aggregate RIM Restriction of Intramolecular Motion (Blocked non-radiative decay) ExcitedAggregate->RIM StrongEmission Strong AIE Fluorescence ExcitedAggregate->StrongEmission Enhanced Radiative Decay

Proposed Aggregation-Induced Emission (AIE) Mechanism of this compound.

Quantitative Photophysical Data

ParameterValue (for similar Heptamethine Cyanines)Reference
Absorption Maximum (λabs)~798 nm[1]
Emission Maximum (λem)~813 nm[1]
Molar Absorptivity (ε)High (characteristic of cyanine dyes)[1]
Fluorescence Quantum Yield (ΦF) (monomer in ethanol)Low[1]
Fluorescence Quantum Yield (ΦF) (aggregated state)Expected to be significantly higher(Hypothesized)
Fluorescence Lifetime (τ) (monomer)Expected to be short(Hypothesized)
Fluorescence Lifetime (τ) (aggregated state)Expected to be longer(Hypothesized)

Experimental Protocols for AIE Characterization

To investigate the AIE mechanism of this compound, a series of well-defined experimental protocols are required. The following outlines the key methodologies for inducing and characterizing the aggregation and subsequent emission enhancement.

Preparation of this compound Aggregates

A common method to induce aggregation of cyanine dyes is through the solvent-exchange method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a good solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a concentration of 1 mM.

  • Aggregation Induction: In a series of vials, add increasing volumes of a poor solvent, typically deionized water or phosphate-buffered saline (PBS), to a fixed volume of the this compound stock solution. The final volume in each vial should be kept constant. This creates a range of solvent mixtures with varying fractions of the poor solvent.

  • Equilibration: Gently vortex the mixtures and allow them to equilibrate at room temperature for a specified period (e.g., 30 minutes) before measurement.

Experimental_Workflow Experimental Workflow for AIE Characterization cluster_prep Aggregate Preparation cluster_char Characterization Stock IR-797 Stock Solution (in good solvent) SolventMix Solvent/Poor Solvent Mixtures Stock->SolventMix Aggregation Induce Aggregation SolventMix->Aggregation UVVis UV-Vis-NIR Spectroscopy Aggregation->UVVis Analyze Absorption Fluorescence Fluorescence Spectroscopy Aggregation->Fluorescence Analyze Emission DLS Dynamic Light Scattering (DLS) Aggregation->DLS Determine Aggregate Size TEM Transmission Electron Microscopy (TEM) Aggregation->TEM Visualize Morphology QY Quantum Yield Measurement Fluorescence->QY Lifetime Fluorescence Lifetime Measurement Fluorescence->Lifetime

References

A Technical Guide to the Solubility of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of IR-797 chloride, a near-infrared (NIR) cyanine dye, in various laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Topic: this compound Solubility

This compound is a lipophilic cationic dye with applications in photodynamic therapy, in vivo imaging, and flow cytometry. Its solubility is a critical parameter for the preparation of stock solutions, formulation of delivery systems, and the design of experimental protocols.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a key consideration for its practical application. The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that the solubility of cyanine dyes can be influenced by factors such as purity, temperature, and the presence of co-solvents.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)10 mg/mLUltrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.
MethanolSolubleWhile specific quantitative data is not readily available, this compound is widely reported to be soluble in methanol.
Dimethylformamide (DMF)~10 mg/mL (estimated)Based on the solubility of similar cyanine dyes like Cy7.
Ethanol~5 mg/mL (estimated)Based on the solubility of similar cyanine dyes like Cy7.
WaterPoorly solubleAs a non-sulfonated cyanine dye, this compound exhibits limited solubility in aqueous solutions.
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL (estimated)Based on the solubility of similar cyanine dyes like Cy7.

Experimental Protocols

General Protocol for Determining the Solubility of a Solid Compound

This section outlines a generalized experimental protocol for determining the solubility of a solid compound, such as this compound, in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound

  • Solvent of interest

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Using Gravimetric Analysis (for non-volatile solutes):

      • Accurately weigh an empty, dry container.

      • Transfer a known volume of the filtered saturated solution to the container.

      • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

      • Once the solvent is fully evaporated, weigh the container with the dried solute.

      • The mass of the dissolved solute is the final weight minus the initial weight of the container.

      • Calculate the solubility in mg/mL or g/L.

  • Reporting:

    • Report the solubility as the mean of at least three independent measurements, along with the standard deviation and the temperature at which the determination was performed.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the use of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 quant3 Analyze filtered saturated solution sep2->quant3 quant1 Prepare standard solutions quant2 Generate calibration curve (HPLC/UV-Vis) quant1->quant2 quant2->quant3 quant4 Calculate solubility quant3->quant4 G Application Workflow: this compound cluster_prep Solution Preparation cluster_app Applications cluster_invivo In Vivo Imaging Workflow cluster_flow Flow Cytometry Workflow prep1 Dissolve this compound in appropriate solvent (e.g., DMSO) prep2 Prepare stock solution app1 In Vivo Imaging prep2->app1 app2 Flow Cytometry prep2->app2 invivo1 Formulate this compound nanoparticles app1->invivo1 flow1 Prepare single-cell suspension app2->flow1 invivo2 Administer to animal model invivo1->invivo2 invivo3 Acquire images using NIR imaging system invivo2->invivo3 flow2 Incubate cells with this compound flow1->flow2 flow3 Wash cells flow2->flow3 flow4 Acquire data on flow cytometer flow3->flow4

An In-depth Technical Guide to IR-797 Chloride: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of IR-797 chloride, a near-infrared (NIR) cyanine dye. The information is curated for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of this molecule for imaging, therapeutic, and diagnostic applications. This document details the physicochemical and optical properties of this compound, outlines experimental protocols for its use, and visualizes key processes through structured diagrams.

Core Properties of this compound

This compound is a versatile organic dye with significant potential in biomedical research. Its key attributes are summarized in the tables below, providing a quick reference for its chemical, physical, and optical characteristics.

Chemical and Physical Properties
PropertyValueReference
Chemical Name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride[1]
CAS Number 110992-55-7[2]
Molecular Formula C₃₁H₃₄Cl₂N₂[3]
Molecular Weight 505.52 g/mol [3]
Appearance Solid[3]
Color Brown to reddish-brown[3]
Melting Point 116.7-128.0 °C[1]
Storage Store at -20°C, sealed away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.[3][4]
Optical Properties
PropertyValueSolventReference
Absorption Maximum (λmax) ~797 nmMethanol
Absorption Maximum (λmax) ~700 nmGeneral[3]
Emission Maximum (λem) Data not available-
Molar Extinction Coefficient (ε) Data not available-
Fluorescence Quantum Yield (ΦF) Data not available-
Solubility
SolventSolubilityNotesReference
Methanol Soluble-[2][4]
DMSO 10 mg/mL (19.78 mM)Requires sonication; hygroscopic DMSO can impact solubility.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research settings. This section provides adaptable protocols for key experiments.

Synthesis of this compound
Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol is a generalized method for encapsulating hydrophobic dyes like this compound into polymeric nanoparticles using the nanoprecipitation method.[5]

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (deionized water)

  • Stabilizer/surfactant (e.g., Pluronic F68, PVA)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the polymer and this compound in the organic solvent.

  • Add this organic solution dropwise to the aqueous phase containing the stabilizer under constant stirring.

  • Continue stirring until the organic solvent has completely evaporated, leaving behind a suspension of nanoparticles.

  • The nanoparticles can be collected by centrifugation and washed to remove any unencapsulated dye and excess stabilizer.

  • Finally, the nanoparticles can be lyophilized for long-term storage.

In Vivo Fluorescence Imaging with this compound

This is a general protocol for in vivo imaging using near-infrared dyes, which can be adapted for this compound.[6]

Materials:

  • This compound solution (sterile, in a biocompatible solvent like PBS with a small percentage of DMSO)

  • Animal model (e.g., mouse with a tumor xenograft)

  • In vivo imaging system with appropriate NIR filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the animal and place it in the imaging chamber.

  • Acquire a baseline pre-injection image to assess autofluorescence.

  • Administer the this compound solution via an appropriate route (e.g., intravenous injection). The dosage should be optimized based on preliminary studies.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

  • Analyze the images to quantify the fluorescence intensity in the region of interest (e.g., tumor) compared to background tissues.

Visualizations: Workflows and Mechanisms

To further elucidate the application and mechanism of action of this compound, the following diagrams are provided.

G Mechanism of Photodynamic Therapy (PDT) cluster_0 Photosensitizer Activation cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Cellular Damage PS This compound (Ground State) PS_excited This compound (Excited Singlet State) PS->PS_excited Light Light (Appropriate Wavelength) Light->PS Absorption PS_triplet This compound (Excited Triplet State) PS_excited->PS_triplet Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_triplet->O2 Type II Energy Transfer Substrate Biological Substrate (e.g., lipids, proteins) PS_triplet->Substrate Type I Electron Transfer ROS2 Singlet Oxygen (¹O₂) O2->ROS2 ROS1 Superoxide Anion (O₂⁻) Radicals Damage Oxidative Stress & Cellular Damage ROS1->Damage ROS2->Damage Substrate->ROS1 Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis

Caption: Mechanism of Photodynamic Therapy using this compound.

G Experimental Workflow: Nanoparticle Formulation cluster_0 Inputs A 1. Dissolution B 2. Nanoprecipitation A->B C 3. Solvent Evaporation B->C D 4. Collection & Washing C->D E 5. Lyophilization D->E F Final Product: IR-797 Loaded Nanoparticles E->F I1 This compound I1->A I2 Polymer I2->A I3 Organic Solvent I3->A I4 Aqueous Phase + Stabilizer I4->B

Caption: Workflow for this compound nanoparticle formulation.

G Experimental Workflow: In Vivo Imaging cluster_0 Inputs A 1. Animal Preparation & Anesthesia B 2. Baseline Imaging A->B C 3. This compound Administration B->C D 4. Time-Lapse Fluorescence Imaging C->D E 5. Data Analysis D->E F Results: Quantified Tumor Uptake E->F I1 Animal Model I1->A I2 This compound Solution I2->C

Caption: Workflow for in vivo imaging with this compound.

Conclusion

This compound is a promising near-infrared dye with significant applications in biomedical research, particularly in the fields of in vivo imaging and photodynamic therapy. Its favorable optical properties, including strong absorption in the NIR window, make it a valuable tool for deep-tissue imaging. While further characterization of its photophysical properties, such as quantum yield and molar extinction coefficient in various solvents, would be beneficial, the existing data and established protocols for similar dyes provide a solid foundation for its use in a research setting. The experimental workflows and mechanistic diagrams provided in this guide offer a practical framework for incorporating this compound into study designs for cancer research, drug delivery, and molecular imaging. As research in NIR fluorophores continues to advance, the utility of this compound is expected to expand, further solidifying its role as a key enabling molecule in preclinical and potentially clinical applications.

References

IR-797 Chloride: A Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of IR-797 chloride, a near-infrared (NIR) heptamethine cyanine dye. Given the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents representative data from a structurally analogous heptamethine cyanine dye, alongside detailed experimental protocols for determining its quantum yield and molar extinction coefficient.

Photophysical Properties of this compound

PropertyValueSolventSource
Molar Extinction Coefficient (ε) ~270,000 cm⁻¹ M⁻¹EthanolPeng et al., 2021[2]
Quantum Yield (Φ) ~0.33EthanolPeng et al., 2021[2]
Absorption Maximum (λmax) ~797 nmMethanol[1]

Note: The values for molar extinction coefficient and quantum yield are for a structurally similar heptamethine cyanine dye and should be considered as estimates for this compound.

Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis using spectrophotometry. The following protocol outlines the determination of the molar extinction coefficient using UV-Vis spectroscopy.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent (e.g., methanol or ethanol). This should be done with high precision using an analytical balance and volumetric flasks.

  • Preparation of Dilutions: A series of dilutions with known concentrations are prepared from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • UV-Vis Spectrophotometer Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. The wavelength range is set to scan across the expected absorption maximum of this compound (approximately 700-850 nm).

  • Blank Measurement: The cuvette is filled with the pure solvent, and a blank measurement is performed to zero the spectrophotometer.

  • Absorbance Measurement: The absorbance of each of the prepared dilutions is measured at the wavelength of maximum absorbance (λmax).

  • Data Analysis: According to the Beer-Lambert law (A = εbc), a plot of absorbance (A) versus concentration (c) should yield a straight line passing through the origin. The molar extinction coefficient (ε) can be calculated from the slope of this line (slope = εb), where 'b' is the path length of the cuvette (typically 1 cm).

G cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis stock Prepare Stock Solution (Known Concentration) dilutions Create Serial Dilutions stock->dilutions measure Measure Absorbance of each dilution at λmax dilutions->measure blank Measure Blank (Solvent Only) blank->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate ε from Slope (Slope = ε * path length) plot->calculate

Workflow for Molar Extinction Coefficient Determination.
Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a fluorophore. It is a measure of the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

  • Selection of a Standard: A suitable fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with this compound should be chosen. For the NIR region, a dye like Indocyanine Green (ICG) or other well-characterized NIR dyes can be used.

  • Preparation of Solutions: Solutions of both the this compound (sample) and the standard are prepared in the same solvent. A series of dilutions are made for both, ensuring that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.

  • Absorption Spectra Measurement: The UV-Vis absorption spectra of all sample and standard solutions are recorded.

  • Fluorescence Spectra Measurement: The fluorescence emission spectra of all sample and standard solutions are recorded using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard and should be a wavelength where both have significant absorbance. The emission is collected over the entire fluorescence range of the dye.

  • Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution. A plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength is created for both the sample and the standard. The quantum yield of the sample (Φsample) can then be calculated using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample2 / ηstandard2)

    where 'Slope' is the slope of the integrated fluorescence intensity vs. absorbance plot, and 'η' is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare IR-797 Dilutions (Abs < 0.1) abs_spec Record Absorption Spectra prep_sample->abs_spec prep_standard Prepare Standard Dilutions (Abs < 0.1) prep_standard->abs_spec fluo_spec Record Fluorescence Spectra (Same λex) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Φ from Slopes plot->calculate

Workflow for Relative Quantum Yield Determination.

Application Workflow: In Vitro Cell Imaging

This compound's fluorescent properties make it a candidate for use in cellular imaging. A general workflow for its application in labeling and imaging cells in vitro is outlined below.

G cell_culture Cell Culture (e.g., Cancer Cell Line) incubation Incubate Cells with This compound Solution cell_culture->incubation Step 1 washing Wash Cells to Remove Unbound Dye incubation->washing Step 2 imaging Image Cells using Fluorescence Microscope (NIR filter set) washing->imaging Step 3 analysis Image Analysis (e.g., Localization, Intensity) imaging->analysis Step 4

General Workflow for In Vitro Cell Imaging with this compound.

This guide provides a foundational understanding of the key photophysical properties of this compound and the methodologies for their determination. For critical applications, it is recommended that researchers experimentally determine these parameters under their specific experimental conditions.

References

IR-797 chloride chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

IR-797 chloride is a near-infrared (NIR) cyanine dye recognized for its applications in biomedical imaging and photodynamic therapy (PDT). Its chemical structure and fundamental properties are pivotal to its function in these advanced applications.

Chemical Structure:

The chemical structure of this compound is 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride.[1]

CAS Number: 110992-55-7[2][3]

Molecular Formula: C₃₁H₃₄Cl₂N₂[2]

Molecular Weight: 505.52 g/mol [1][3]

A summary of the key chemical and physical data for this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 110992-55-7[2][3]
Molecular Formula C₃₁H₃₄Cl₂N₂[2]
Molecular Weight 505.52 g/mol [1][3]
Appearance Solid[3]
Melting Point 116.7 - 128.0 °C[1]
Solubility Methanol, DMSO[2]
Storage Store at room temperature[1]

Photophysical Properties

The utility of this compound in imaging and photodynamic therapy is dictated by its interaction with light. Operating within the near-infrared window, it offers significant advantages for biological applications, including deeper tissue penetration and reduced autofluorescence.

A compilation of its photophysical properties is provided in Table 2.

ParameterValueSolvent/ConditionsReference(s)
Maximum Absorption (λmax) ~797 nmMethanol[4]
Maximum Absorption (λmax) ~700 nmNot specified[3]
Molar Extinction Coefficient (ε) > 1 x 10⁵ M⁻¹cm⁻¹ (typical for heptamethine cyanine dyes)Not specified[4]
Emission Maximum >818 nm (estimated from similar dyes)Chloroform[5]
Fluorescence Quantum Yield (Φf) Data not widely available-

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles

This compound can be encapsulated in nanoparticles to enhance its delivery to target tissues. The hydrophobic nature of IR-797 allows for its self-assembly into nanoparticles, which can be further stabilized.

Detailed Methodology:

  • Self-Assembly: Due to its hydrophobic properties, IR-797 molecules can self-assemble into nanoparticles in an aqueous solution.[3]

  • Surface Modification: The surface of these nanoparticles can be further modified with an amphiphilic polymer, such as C18PMH-PEG5000, to improve stability and biocompatibility.[3]

  • Characterization: The resulting nanoparticles should be characterized for size, morphology, and drug loading efficiency using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).

In Vitro Cytotoxicity and Apoptosis Assays

The cytotoxic effects of this compound, particularly when used in photodynamic therapy, can be evaluated through various in vitro assays.

Detailed Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma) in 12-well plates and allow them to adhere for 12 hours.

  • Incubation: Treat the cells with varying concentrations of the this compound formulation (e.g., IC₅₀, ½ IC₅₀, and ¼ IC₅₀) for a specified duration, typically 5 hours.

  • Irradiation: For photodynamic therapy studies, irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of this compound (e.g., 470 nm or closer to its actual max absorption).

  • Apoptosis and Necrosis Analysis: Assess cell death mechanisms using techniques like flow cytometry to measure cell membrane permeabilization (necrosis) and phosphatidylserine exposure (apoptosis).[6]

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action in Photodynamic Therapy

Photodynamic therapy with this compound involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell death. The process can be visualized as a workflow.

PDT_Workflow cluster_0 Cellular Environment IR-797 This compound Administration Light Light Activation (~797 nm) IR-797->Light Excitation ROS Reactive Oxygen Species (ROS) Generation Light->ROS Energy Transfer to O₂ Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Workflow of this compound in Photodynamic Therapy.

Apoptosis Induction Pathway

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis. While the specific upstream signaling cascade initiated by IR-797-mediated ROS is a subject of ongoing research, a general apoptosis pathway involving chloride channels and tyrosine kinases has been implicated in cancer cell death induced by other agents.

Apoptosis_Pathway cluster_1 Apoptosis Signaling Cascade DSF_Cu This compound (Proposed ROS inducer) Tyr_Kinase Tyrosine Kinase DSF_Cu->Tyr_Kinase Activates Cl_Channel Chloride Channel (e.g., CLC3) Tyr_Kinase->Cl_Channel Activates Cl_Current Chloride Currents Cl_Channel->Cl_Current Increases Apoptosis Apoptosis Cl_Current->Apoptosis Induces

Caption: Proposed Apoptosis Pathway involving Chloride Channels.

References

Understanding the Cytotoxicity of IR-797 Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-797 chloride, a heptamethine cyanine dye, is emerging as a potent agent in cancer theranostics. This technical guide delves into the core mechanisms governing its cytotoxicity, both intrinsic and photo-induced. We will explore the signaling pathways it modulates, provide detailed experimental protocols for assessing its efficacy, and present quantitative data to facilitate comparative analysis. This document is intended to be a comprehensive resource for researchers and professionals in drug development, providing the foundational knowledge required to effectively harness the therapeutic potential of this compound.

Introduction: The Dual Modality of this compound Cytotoxicity

This compound exhibits a dual mechanism of cytotoxicity, making it a versatile tool in oncology research. Firstly, it possesses an inherent, concentration-dependent toxicity against cancer cells, functioning as a chemotherapeutic agent. Secondly, and more potently, its strong absorbance in the near-infrared (NIR) spectrum allows it to act as a photosensitizer. Upon irradiation with NIR light, this compound can mediate two distinct forms of photo-induced cell death: photodynamic therapy (PDT) and photothermal therapy (PTT).

  • Intrinsic Cytotoxicity: In the absence of light, this compound can induce apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial dysregulation.

  • Photodynamic Therapy (PDT): Upon NIR light absorption, this compound can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS) that inflict oxidative damage on cellular components, leading to apoptosis.

  • Photothermal Therapy (PTT): The dye can also convert absorbed light energy into heat, causing localized hyperthermia that can induce apoptosis or necrosis in tumor cells.

This guide will dissect each of these cytotoxic modalities, providing a granular view of the underlying molecular events.

Quantitative Analysis of Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The efficacy of this compound has been evaluated across various cancer cell lines, both in its native form and as part of nanoparticle formulations, with and without NIR light activation.

Cell LineFormulationConditionIC50 (µg/mL)Reference
HeLaIR-797 NPsDark18.7[1]
HeLaIR-797 NPs808 nm Laser4.3[1]
HeLaPEG-IR-797 NPsDark24.5[1]
HeLaPEG-IR-797 NPs808 nm Laser5.1[1]

Note: The data presented here is based on available literature and may vary depending on the specific experimental conditions, such as nanoparticle formulation, laser parameters, and incubation times. Further research is required to establish a comprehensive IC50 profile across a wider range of cancer cell lines.

Mechanisms of Action: Signaling Pathways of Cell Death

The cytotoxic effects of this compound converge on the induction of programmed cell death, primarily apoptosis. The specific signaling cascades activated depend on the modality of treatment (intrinsic, PDT, or PTT).

Intrinsic Cytotoxicity: The Mitochondrial Pathway of Apoptosis

In the absence of light, this compound can initiate the intrinsic or mitochondrial pathway of apoptosis. This process is characterized by a series of intracellular events culminating in the activation of caspases, the executioners of apoptosis.

Intrinsic_Apoptosis Intrinsic Apoptosis Pathway of this compound IR797 This compound Mitochondrion Mitochondrion IR797->Mitochondrion Induces stress Bcl2 Bcl-2 (Anti-apoptotic) IR797->Bcl2 Inhibits Bax Bax (Pro-apoptotic) IR797->Bax Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Forms pores Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic apoptosis pathway induced by this compound.
Photodynamic Therapy (PDT): ROS-Mediated Apoptosis

Upon NIR irradiation, this compound acts as a photosensitizer, generating reactive oxygen species (ROS) that trigger a cascade of events leading to apoptosis.

PDT_Apoptosis PDT-Induced Apoptosis Pathway IR797 This compound ROS Reactive Oxygen Species (ROS) IR797->ROS Generates NIR_Light NIR Light (e.g., 808 nm) NIR_Light->IR797 Activates CellularDamage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Causes Mitochondrion Mitochondrion CellularDamage->Mitochondrion Induces stress Apoptosis_Pathway Intrinsic Apoptosis Pathway Mitochondrion->Apoptosis_Pathway Initiates

Apoptosis pathway initiated by this compound-mediated PDT.
Photothermal Therapy (PTT): Hyperthermia-Induced Apoptosis

The conversion of NIR light to heat by this compound leads to localized hyperthermia, which can also initiate the intrinsic apoptotic pathway through mitochondrial stress.

PTT_Apoptosis PTT-Induced Apoptosis Pathway IR797 This compound Heat Hyperthermia IR797->Heat Generates NIR_Light NIR Light (e.g., 808 nm) NIR_Light->IR797 Activates Mitochondrial_Damage Mitochondrial Damage Heat->Mitochondrial_Damage Causes Apoptosis_Pathway Intrinsic Apoptosis Pathway Mitochondrial_Damage->Apoptosis_Pathway Initiates

Apoptosis pathway triggered by this compound-mediated PTT.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug development. This section provides detailed protocols for key in vitro assays to evaluate the cytotoxic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Photo-activation (for PDT/PTT studies): For photo-induced cytotoxicity, expose the cells to a NIR laser (e.g., 808 nm) at a specific power density and duration.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

MTT_Workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Exposure Incubate for exposure time Treat_Cells->Incubate_Exposure Photoactivation Optional: NIR Laser Exposure Incubate_Exposure->Photoactivation Add_MTT Add MTT solution Incubate_Exposure->Add_MTT No Photoactivation->Add_MTT Yes Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

AnnexinV_Workflow Annexin V/PI Assay Workflow Start Start Harvest_Cells Harvest and wash cells Start->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Workflow for the Annexin V/PI apoptosis assay.
Reactive Oxygen Species (ROS) Measurement: DCFDA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels.

Materials:

  • Treated and untreated cells

  • DCFDA solution

  • Serum-free medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the medium and incubate the cells with DCFDA solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess DCFDA.

  • Treatment: Add the this compound solution (with or without subsequent NIR irradiation) to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

DCFDA_Workflow DCFDA ROS Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Load_DCFDA Load cells with DCFDA Seed_Cells->Load_DCFDA Wash_Cells Wash cells with PBS Load_DCFDA->Wash_Cells Treat_Cells Treat with this compound +/- NIR Wash_Cells->Treat_Cells Measure_Fluorescence Measure fluorescence Treat_Cells->Measure_Fluorescence End End Measure_Fluorescence->End

Workflow for the DCFDA intracellular ROS assay.

Conclusion and Future Directions

This compound is a promising cytotoxic agent with a multifaceted mechanism of action. Its intrinsic ability to induce apoptosis, coupled with its capacity for potent photo-induced cell killing via PDT and PTT, positions it as a valuable candidate for further preclinical and clinical investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to explore and optimize the therapeutic application of this compound.

Future research should focus on:

  • Establishing a comprehensive database of IC50 values across a wide array of cancer cell lines to identify sensitive and resistant phenotypes.

  • Elucidating the detailed molecular interactions between this compound and the components of the apoptotic machinery.

  • Optimizing nanoparticle-based delivery systems to enhance tumor targeting and minimize off-target toxicity.

  • Investigating the in vivo efficacy and safety of this compound in relevant animal models of cancer.

By continuing to unravel the complexities of its cytotoxic mechanisms, the scientific community can unlock the full therapeutic potential of this compound in the fight against cancer.

References

A Technical Guide to IR-797 Chloride for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IR-797 chloride, a versatile heptamethine cyanine dye, for its application in near-infrared (NIR) imaging. It covers the dye's fundamental properties, key applications, and detailed experimental protocols tailored for researchers new to the field.

Introduction to NIR Imaging and this compound

Near-infrared (NIR) fluorescence imaging is a powerful, non-invasive technique that utilizes light in the 700-900 nm window. This spectral range offers significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.

This compound is a methanol-soluble, chlorinated heptamethine cyanine dye that absorbs and emits light within this NIR window.[1][2][3] Its robust photophysical properties and versatile chemical structure make it a valuable tool for a range of preclinical research applications, including high-resolution fluorescent imaging, development of targeted drug delivery systems, and as a potential agent in photodynamic therapy (PDT).[1][4][5] Some studies also note that IR-797 possesses cytotoxic and aggregation-induced-emission (AIE) properties.[6]

Core Properties of this compound

The utility of this compound in NIR imaging is dictated by its physicochemical and photophysical characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueCitations
Synonym 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride[1]
CAS Number 110992-55-7[1][7]
Molecular Formula C₃₁H₃₄Cl₂N₂[1][7]
Molecular Weight 505.52 g/mol [1]
Appearance Solid
Melting Point 116.7 - 128.0 °C[1]
Purity (Dye Content) ≥ 70%[1]
Storage Temperature -20°C[8][9]
Table 2: Photophysical Properties of this compound

Note: Specific experimental values for Molar Extinction Coefficient and Quantum Yield for this compound are not extensively documented in publicly available literature. The values provided reflect typical ranges for the broader class of heptamethine cyanine (Cy7) dyes.

PropertyValue / Range (in Methanol)Citations
Absorption Maximum (λₘₐₓ) ~797 nm[10]
Emission Maximum (λₑₘ) ~810 - 820 nm (Estimated)[1][3]
Molar Extinction Coefficient (ε) Typically >100,000 M⁻¹cm⁻¹ (Range: 27,000 - 270,000)[1][10]
Fluorescence Quantum Yield (Φ) 0.01 - 0.33 (1% - 33%)[1]
Stokes Shift ~15 - 25 nm (Estimated)[10]

Key Applications and Workflows

This compound's properties enable its use in several advanced research applications. The following diagrams illustrate common experimental workflows.

In Vivo NIR Imaging

This compound serves as a contrast agent for visualizing biological structures and processes in vivo. Its applications range from tracking labeled cells to monitoring the biodistribution of nanoparticles.

InVivo_Workflow General Workflow for In Vivo NIR Imaging cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis p1 Formulate Imaging Agent (e.g., IR-797 Solution, Nanoparticle Conjugate) e1 Administer Agent (e.g., Intravenous, Intraperitoneal) p1->e1 p2 Prepare Animal Model (e.g., Tumor Xenograft, Anesthesia, Shave Fur) p2->e1 e2 Acquire Images (IVIS Spectrum, etc.) Over Time Course e1->e2 Allow for distribution a1 Image Processing (Background Subtraction) e2->a1 a2 Quantify Signal (Region of Interest Analysis) a1->a2 a3 Ex Vivo Validation (Organ Imaging, Histology) a2->a3 Theranostic_Workflow Workflow for Theranostic Nanoparticle Imaging cluster_formulation Formulation cluster_application Application & Monitoring drug Therapeutic Drug formulate Encapsulation drug->formulate dye This compound dye->formulate np Polymer Nanoparticle (e.g., PLGA) np->formulate admin Systemic Administration (In Vivo Model) formulate->admin track NIR Imaging to Track Biodistribution and Tumor Accumulation admin->track therapy Therapeutic Effect (Drug Release / PDT) track->therapy Uptake_Mechanism Logic of Selective Cancer Cell Uptake cluster_cell Cell Membrane dye This compound (in circulation) transporter Transporter (e.g., OATP) dye->transporter Binding internalized Internalized Dye Leads to High NIR Signal transporter->internalized Active Transport normal_cell Normal Cell (Low Transporter Expression) normal_cell->dye Low Uptake cancer_cell Cancer Cell (High Transporter Expression) cancer_cell->transporter Overexpresses

References

Methodological & Application

Application Notes and Protocols for the Preparation of IR-797 Chloride Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye with significant potential in drug delivery applications, primarily due to its utility as a fluorescent imaging agent and a photothermal transducer. Encapsulating this compound into nanoparticles enhances its stability, and aqueous solubility, and allows for targeted delivery to specific tissues or cells, thereby improving therapeutic efficacy and minimizing off-target side effects. These application notes provide detailed protocols for the preparation of this compound-loaded nanoparticles using two common platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.

Data Presentation: Physicochemical Properties of IR-797 Nanoparticles

The following tables summarize typical quantitative data obtained from the characterization of IR-797 loaded nanoparticles prepared by different methods. These values can serve as a benchmark for researchers developing their own formulations.

Table 1: Physicochemical Characterization of IR-797-Loaded PLGA Nanoparticles

Preparation MethodPolymerAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Emulsification-Solvent EvaporationPLGA270[1]< 0.2Negative[1]60[1]
NanoprecipitationPLGA150 - 3000.1 - 0.3-15 to -3040 - 70

Table 2: Physicochemical Characterization of IR-797-Loaded Liposomes

Preparation MethodLipid CompositionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Thin-Film HydrationDSPC/Cholesterol/DSPE-PEG130 - 150< 0.2+30 to +40~80
Ethanol InjectionSoy Lecithin/Cholesterol200 - 3000.2 - 0.4+20 to +3050 - 70

Note: The values presented are indicative and can vary based on specific process parameters and material characteristics.

Experimental Protocols

Protocol 1: Preparation of IR-797 Loaded PLGA Nanoparticles via a Two-Step Nanoprecipitation Method

This protocol is adapted from methods developed for encapsulating molecules in PLGA nanoparticles and is suitable for water-soluble compounds like this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • This compound

  • Acetonitrile

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Syringe with a needle

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Step 1: this compound Nanoprecipitation

    • Dissolve this compound in a minimal amount of deionized water to create a concentrated solution.

    • In a separate vial, add acetonitrile (a water-miscible organic solvent).

    • While stirring the acetonitrile, add the aqueous this compound solution dropwise. This will cause the this compound to precipitate out of the solution, forming nano-aggregates.

  • Step 2: Polymer Nanoprecipitation and Encapsulation

    • Dissolve PLGA in acetonitrile.

    • Add the PLGA solution to the suspension of this compound nano-aggregates from Step 1.

    • In a separate beaker, prepare an aqueous solution of PVA (e.g., 1-5% w/v).

    • Inject the organic phase (PLGA and IR-797 suspension) into the aqueous PVA solution under moderate magnetic stirring. The PLGA will precipitate around the IR-797 nano-aggregates, forming nanoparticles.[2][3][4]

    • Continue stirring for 2-4 hours to allow for the complete evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet with deionized water two to three times to remove excess PVA and unencapsulated IR-797.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, the nanoparticles can be lyophilized.

Protocol 2: Preparation of IR-797 Loaded Liposomes via Thin-Film Hydration

This method is suitable for encapsulating both hydrophilic and hydrophobic drugs. For the hydrophilic this compound, it will primarily be encapsulated in the aqueous core of the liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration:

    • Prepare an aqueous solution of this compound in PBS.

    • Add the IR-797 solution to the flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC) for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension needs to be downsized.

    • Sonicate the liposome suspension using a bath or probe sonicator.

    • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

Visualizations

Experimental Workflow: Two-Step Nanoprecipitation for IR-797 PLGA Nanoparticles

G cluster_step1 Step 1: IR-797 Nanoprecipitation cluster_step2 Step 2: PLGA Encapsulation IR797_aq Aqueous IR-797 Solution Precipitation Dropwise Addition & Stirring IR797_aq->Precipitation ACN1 Acetonitrile ACN1->Precipitation IR797_susp IR-797 Nano-aggregate Suspension Precipitation->IR797_susp Injection Injection & Stirring IR797_susp->Injection PLGA_sol PLGA in Acetonitrile PLGA_sol->Injection PVA_aq Aqueous PVA Solution PVA_aq->Injection Evaporation Solvent Evaporation Injection->Evaporation Centrifugation Centrifugation & Washing Evaporation->Centrifugation Final_NPs IR-797 PLGA Nanoparticles Centrifugation->Final_NPs

Caption: Workflow for preparing IR-797 PLGA nanoparticles.

Experimental Workflow: Liposome Preparation by Thin-Film Hydration

G cluster_film Film Formation cluster_hydration Hydration & Sizing cluster_purification Purification Lipids Lipids in Organic Solvent Rotovap Rotary Evaporation Lipids->Rotovap Lipid_film Thin Lipid Film Rotovap->Lipid_film Hydration Hydration Lipid_film->Hydration IR797_aq Aqueous IR-797 Solution IR797_aq->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion MLVs->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Extrusion->SUVs Purification Dialysis / SEC SUVs->Purification Final_Liposomes IR-797 Loaded Liposomes Purification->Final_Liposomes G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP IR-797 Nanoparticle CME Clathrin-mediated Endocytosis NP->CME Receptor binding CvME Caveolae-mediated Endocytosis NP->CvME Macro Macropinocytosis NP->Macro Endosome Early Endosome CME->Endosome CvME->Endosome Macro->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Endosome->Release Lysosome->Release pH-triggered Target Intracellular Target Release->Target

References

Step-by-Step Guide for IR-797 Chloride Photodynamic Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing IR-797 chloride in photodynamic therapy (PDT) research. It includes an overview of its mechanism, protocols for in vitro and in vivo applications, and key quantitative data to inform experimental design.

Introduction to this compound in Photodynamic Therapy

This compound is a near-infrared (NIR) cyanine dye with a maximum light absorption at approximately 797 nm. This property makes it a promising photosensitizer for PDT, as NIR light can penetrate biological tissues more deeply than visible light, enabling the treatment of less superficial tumors. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which induce oxidative stress and trigger cell death in cancerous tissues. Its cytotoxic properties are harnessed in PDT to selectively destroy tumor cells while minimizing damage to surrounding healthy tissues.

Mechanism of Action

Photodynamic therapy with this compound follows a well-established two-step process. First, the photosensitizer is administered and allowed to accumulate in the target tumor tissue. Subsequently, the tumor is irradiated with light at a wavelength corresponding to the absorption peak of this compound.

The fundamental mechanism involves the transition of the photosensitizer from its ground state to an excited singlet state upon light absorption. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue via two primary pathways:

  • Type I Reaction: The photosensitizer transfers an electron to a substrate, producing radical ions that can further react with oxygen to produce superoxide anions, hydroxyl radicals, and hydrogen peroxide.

  • Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Both pathways result in the formation of ROS, which are potent oxidizing agents that cause cellular damage by oxidizing lipids, proteins, and nucleic acids. This widespread molecular damage disrupts cellular functions and ultimately leads to cell death through apoptosis or necrosis. The subcellular localization of the photosensitizer is a critical determinant of the initial targets of photodamage and the subsequent cell death pathways.

Signaling Pathways in this compound PDT

The ROS generated during this compound-mediated PDT can activate a complex network of cellular signaling pathways that determine the ultimate fate of the cell. While specific pathways activated by IR-797 are still under investigation, general PDT-induced signaling cascades are known to involve:

  • Apoptosis Induction: ROS can cause damage to mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, a key pathway of apoptosis. The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, are also critical players in this process.

  • Stress-Activated Protein Kinase (SAPK) Pathways: Oxidative stress is a potent activator of stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can have pro-apoptotic or pro-survival effects depending on the cellular context and the extent of damage.

  • Necrosis and Inflammation: Severe oxidative damage can lead to cellular necrosis, a form of cell death that often triggers an inflammatory response. This inflammatory cascade can further contribute to tumor destruction.

The interplay of these signaling pathways is complex and can be influenced by the cell type, the concentration of this compound, and the light dose delivered.

cluster_PDT_Activation PDT Activation cluster_ROS_Generation ROS Generation cluster_Cellular_Damage Cellular Damage cluster_Cell_Death Cell Death Pathways IR-797_Chloride IR-797_Chloride Excited_IR-797 Excited IR-797 (Triplet State) IR-797_Chloride->Excited_IR-797 Absorption Light_Activation Light (≈797 nm) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Excited_IR-797->ROS Energy/Electron Transfer Oxygen Molecular Oxygen (³O₂) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Leads to Other_Damage DNA, Lipid, Protein Damage Oxidative_Stress->Other_Damage Leads to Apoptosis Apoptosis (Caspase Activation) Mitochondrial_Damage->Apoptosis Triggers Necrosis Necrosis Other_Damage->Necrosis Can lead to Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Photosensitizer Add this compound/ PEG-IR-797 NPs Incubate_Overnight->Add_Photosensitizer Incubate_Uptake Incubate for Uptake Add_Photosensitizer->Incubate_Uptake Wash_Cells Wash with PBS Incubate_Uptake->Wash_Cells Add_Fresh_Medium Add Fresh Medium Wash_Cells->Add_Fresh_Medium Irradiate Irradiate with NIR Laser Add_Fresh_Medium->Irradiate Post_Incubation Incubate 24-48h Irradiate->Post_Incubation Assess_Viability Assess Cell Viability (e.g., MTT, Live/Dead) Post_Incubation->Assess_Viability Analyze_Data Analyze Data (IC50) Assess_Viability->Analyze_Data End End Analyze_Data->End Start Start Tumor_Induction Induce Tumors in Mice Start->Tumor_Induction Tumor_Growth Allow Tumors to Grow Tumor_Induction->Tumor_Growth Randomize_Groups Randomize into Groups Tumor_Growth->Randomize_Groups Administer_PS Administer this compound Randomize_Groups->Administer_PS Drug_Light_Interval Drug-Light Interval Administer_PS->Drug_Light_Interval Anesthetize Anesthetize Mice Drug_Light_Interval->Anesthetize Irradiate_Tumor Irradiate Tumor with NIR Laser Anesthetize->Irradiate_Tumor Monitor_Tumor Monitor Tumor Growth and Mouse Health Irradiate_Tumor->Monitor_Tumor Endpoint Endpoint: Euthanize and Excise Tumors Monitor_Tumor->Endpoint Analyze_Results Analyze Tumor Weight, Volume, and Histology Endpoint->Analyze_Results End End Analyze_Results->End

Application Notes and Protocols for IR-797 Chloride Staining in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) heptamethine cyanine dye with fluorescent properties that make it a valuable tool for biological imaging. Its ability to be preferentially taken up and retained by cancer cells allows for selective visualization of tumor cells both in vitro and in vivo. This preferential accumulation is attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of many cancer cells. Upon entering the cell, this compound localizes primarily within the mitochondria and lysosomes. Beyond its utility in imaging, this compound also exhibits intrinsic cytotoxic properties, making it a subject of interest for theranostic applications.

These application notes provide a detailed protocol for the fluorescent staining of cancer cells using this compound for microscopic analysis. Additionally, it summarizes the known photophysical and cytotoxic properties of this dye.

Data Presentation

Table 1: Photophysical and Cytotoxicological Properties of this compound

PropertyValueCell Lines TestedReference
Photophysical Properties
Absorption Maximum (λmax)~797 nm (in Methanol)N/A[1]
Emission Maximum (λem)Not explicitly stated in search resultsN/A
Cytotoxicity
IC50Data not available in search resultsN/A

Note: While the cytotoxic nature of this compound is documented, specific IC50 values for different cancer cell lines were not available in the public search results. Researchers are advised to perform their own dose-response assays to determine the IC50 for their specific cell lines of interest.

Experimental Protocols

Protocol 1: this compound Staining of Adherent Cancer Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cancer cells. Optimal conditions may vary depending on the cell line and experimental setup.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

  • Preparation of Stock Solution (10 mM):

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound is 505.52 g/mol .

    • Dissolve the powder in anhydrous DMSO or methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Culture:

    • Plate cancer cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of staining.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they are well-adhered.

  • Preparation of Staining Solution (20 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 20 µM. For example, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.

    • Vortex the staining solution gently.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 20 µM this compound staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed PBS or a suitable imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Microscopy Settings:

      • Excitation: Use a laser line or filter set appropriate for excitation in the near-infrared range, ideally close to 780 nm.

      • Emission: Use a long-pass filter that allows for the detection of emitted fluorescence above 800 nm.

Protocol 2: Cytotoxicity Assay (MTT or similar)

To determine the IC50 value of this compound for a specific cancer cell line, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Materials:

  • Cancer cells of interest

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range would be from 0.1 µM to 100 µM.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or methanol used for the highest drug concentration).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizations

G cluster_workflow Experimental Workflow: this compound Staining prep_stock Prepare 10 mM Stock Solution (IR-797 in DMSO/Methanol) prep_working Prepare 20 µM Working Solution (in complete medium) prep_stock->prep_working culture_cells Culture Cancer Cells (50-70% Confluency) stain_cells Incubate Cells with IR-797 (30 min, 37°C) culture_cells->stain_cells prep_working->stain_cells wash_cells Wash Cells with PBS (3 times) stain_cells->wash_cells image_cells Image with Fluorescence Microscope (NIR Excitation/Emission) wash_cells->image_cells

Caption: Workflow for staining cancer cells with this compound.

G cluster_mechanism Proposed Mechanism of this compound Uptake and Localization extracellular This compound (Extracellular) cell_membrane Cell Membrane oatp OATP Transporter extracellular->oatp Uptake intracellular This compound (Intracellular) oatp->intracellular mitochondria Mitochondria intracellular->mitochondria Accumulation lysosome Lysosome intracellular->lysosome Accumulation

Caption: Uptake and localization of this compound in cancer cells.

References

Application Notes and Protocols: IR-797 Chloride Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the near-infrared (NIR) fluorescent dye, IR-797 chloride, to antibodies using N-hydroxysuccinimide (NHS) ester chemistry. IR-797 is a cyanine dye with an absorption maximum around 797 nm, making it well-suited for a variety of applications requiring deep tissue penetration and low autofluorescence, such as in vivo imaging, flow cytometry, and western blotting. The following protocol outlines the necessary steps for successful conjugation, purification, and characterization of the resulting antibody-dye conjugate.

Principle of the Method

The conjugation chemistry relies on the reaction between the NHS ester of IR-797 and primary amine groups (-NH₂) present on the antibody, primarily on the side chains of lysine residues. This reaction forms a stable amide bond, covalently linking the fluorescent dye to the antibody. The process involves preparation of the antibody and dye, the conjugation reaction itself, and subsequent purification to remove unconjugated dye.

Materials and Reagents

Reagent/MaterialSupplier/Specifications
Antibody of interest≥95% purity, free of amine-containing stabilizers
IR-797 NHS EsterAmine-reactive derivative of this compound
Anhydrous Dimethylsulfoxide (DMSO)High-purity, molecular biology grade
Conjugation Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 50 mM Sodium Phosphate, pH 7.2-8.0[1]
Purification ColumnSize-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Elution BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4
SpectrophotometerCapable of measuring absorbance at 280 nm and ~797 nm

Experimental Protocols

Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or glycine, as these will compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into the chosen Conjugation Buffer. This can be achieved through dialysis or by using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer for optimal labeling efficiency. A concentration of 2.5 mg/mL is a good starting point.

IR-797 NHS Ester Preparation

NHS esters are moisture-sensitive and should be handled accordingly.

  • Allow the vial of IR-797 NHS ester to equilibrate to room temperature before opening to prevent condensation.

  • Immediately before use, prepare a stock solution of the IR-797 NHS ester in anhydrous DMSO. A concentration of 10 mg/mL is commonly used.

Antibody Conjugation Reaction

The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling (DOL). A DOL of 2-10 is generally desirable for most applications.[2][] It is recommended to perform pilot experiments with varying dye-to-antibody molar ratios to determine the optimal ratio for your specific antibody and application.

  • Calculate the required volume of the IR-797 NHS ester stock solution to achieve the desired molar excess. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended.

  • While gently vortexing, add the calculated volume of the IR-797 NHS ester stock solution to the antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate

Purification is necessary to remove unconjugated IR-797, which can interfere with downstream applications. Size-exclusion chromatography is the most common method for this purpose.

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Elution Buffer (PBS).

  • Apply the conjugation reaction mixture to the column.

  • Elute the conjugate with PBS. The larger antibody-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions containing the purified conjugate. The labeled antibody will be visibly colored.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule, must be determined. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (~797 nm).

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~797 nm (Aₘₐₓ).

  • Calculate the DOL using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

    Dye Concentration (M) = Aₘₐₓ / ε_dye

    DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • Aₘₐₓ: Absorbance of the conjugate at the maximum absorption wavelength of IR-797 (~797 nm).

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye).

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[4][5][6]

    • ε_dye: Molar extinction coefficient of the IR-797 NHS ester at its Aₘₐₓ.

Storage of the Conjugated Antibody

For long-term storage, it is recommended to store the purified antibody-dye conjugate at 4°C, protected from light.[7] For longer periods, the conjugate can be stored at -20°C, often with the addition of a cryoprotectant like glycerol (at a final concentration of 50%). Avoid repeated freeze-thaw cycles. Fluorescently conjugated antibodies should be stored in dark vials or tubes.

Quantitative Data Summary

The following table provides key quantitative parameters for the IR-797 antibody conjugation protocol. Please note that the values for the IR-797 NHS ester are based on a spectrally similar dye (IR-750 NHS Ester) and should be considered as estimates. For the highest accuracy, experimental determination is recommended.

ParameterValueReference/Note
Antibody
Recommended Concentration2-10 mg/mL
Molar Extinction Coefficient (IgG at 280 nm)~210,000 M⁻¹cm⁻¹[4][5][6]
IR-797 NHS Ester
Molar Extinction Coefficient (ε_dye)~270,000 M⁻¹cm⁻¹Estimated based on IR-750 NHS Ester
Correction Factor (CF₂₈₀)~0.05 - 0.1Typical range for similar NIR dyes
Reaction Conditions
Recommended Molar Ratio (Dye:Antibody)10:1 to 20:1Starting recommendation
Reaction pH8.3 - 8.5 (Bicarbonate buffer) or 7.2-8.0 (Phosphate buffer)[1]
Reaction Time1 - 2 hours
Reaction TemperatureRoom Temperature
Desired Outcome
Degree of Labeling (DOL)2 - 10[2][]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (1-2h at RT, in dark) antibody_prep->conjugation dye_prep IR-797 NHS Ester Preparation (Dissolve in DMSO) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Spectrophotometry & DOL Calculation) purification->characterization storage Storage (4°C or -20°C, protected from light) characterization->storage dol_calculation cluster_measurement Spectrophotometric Measurement cluster_calculation Degree of Labeling (DOL) Calculation measure_a280 Measure Absorbance at 280 nm (A₂₈₀) calc_protein_conc Calculate Protein Concentration [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein measure_a280->calc_protein_conc measure_amax Measure Absorbance at ~797 nm (Aₘₐₓ) measure_amax->calc_protein_conc calc_dye_conc Calculate Dye Concentration Aₘₐₓ / ε_dye measure_amax->calc_dye_conc calc_dol Calculate DOL (Dye Conc. / Protein Conc.) calc_protein_conc->calc_dol calc_dye_conc->calc_dol

References

Application Notes and Protocols for IR-797 Chloride Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a lipophilic, near-infrared (NIR) heptamethine cyanine dye with fluorescent properties, making it a valuable tool for a range of biological imaging applications. Its emission in the NIR spectrum (700-900 nm) is particularly advantageous for in vitro and in vivo imaging due to reduced autofluorescence from biological tissues, deeper tissue penetration of light, and minimized phototoxicity. These characteristics make this compound suitable for applications in fluorescence microscopy, photodynamic therapy, and as a component of nanoparticle-based drug delivery and imaging systems.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.

Physicochemical and Spectroscopic Properties

Proper handling and storage of this compound are crucial for maintaining its stability and performance. The dye is typically stored at -20°C in a desiccated environment to prevent degradation.[2][4] It is soluble in organic solvents such as methanol.[4][5] Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₁H₃₄Cl₂N₂[1][5]
Molecular Weight 505.52 g/mol [1][5]
CAS Number 110992-55-7[5]
Appearance Solid[3]
Solubility Methanol[4][5]
Storage Temperature -20°C[2][4]
Absorption Maximum (λmax) ~797 nm (in Methanol)[6]
Emission Maximum (λem) Not explicitly stated
Molar Extinction Coefficient (ε) Data not available[6]
Fluorescence Quantum Yield (ΦF) Data not available[6]

Experimental Protocols

The following protocols provide a general guideline for using this compound for staining live and fixed cells for fluorescence microscopy. Optimization of dye concentration, incubation time, and other parameters may be necessary for specific cell types and experimental conditions.

Reagent Preparation

Stock Solution Preparation:

  • To prepare a stock solution, dissolve this compound in a suitable organic solvent such as methanol or DMSO. For example, to make a 1 mM stock solution, dissolve 0.506 mg of this compound (MW = 505.52) in 1 mL of methanol.

  • Store the stock solution at -20°C, protected from light.

Live Cell Staining Protocol

This protocol is designed for staining the plasma membrane and/or cytoplasm of live cells.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration. A starting concentration in the range of 1-10 µM is recommended.

  • Cell Staining:

    • Remove the cell culture medium from the cells.

    • Wash the cells once with warm PBS or HBSS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS or HBSS to remove unbound dye.

  • Imaging:

    • Add fresh, warm cell culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters.

Fixed Cell Staining Protocol

This protocol is for staining cells that have been previously fixed.

Materials:

  • Cells cultured on coverslips or slides

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound stock solution

  • PBS

Procedure:

  • Cell Fixation:

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining Solution Preparation: Dilute the this compound stock solution in PBS to a final working concentration (e.g., 1-10 µM).

  • Cell Staining:

    • Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using a suitable mounting medium.

    • Image the cells using a fluorescence microscope.

Fluorescence Microscopy Setup

Filter Sets: To effectively image this compound, a fluorescence microscope equipped with a filter set appropriate for near-infrared dyes is required. The ideal filter set should have the following characteristics:

  • Excitation Filter: A bandpass filter centered around 780-800 nm.

  • Dichroic Mirror: A longpass filter with a cut-on wavelength around 810 nm.

  • Emission Filter: A bandpass or longpass filter that captures the emission of the dye, typically in the 810-850 nm range.

Diagrams

Experimental Workflow for Live Cell Imaging

LiveCellWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Culture Culture cells on imaging dish Wash1 Wash cells with PBS Culture->Wash1 PrepareStain Prepare IR-797 staining solution Incubate Incubate with IR-797 solution PrepareStain->Incubate Wash1->Incubate Wash2 Wash cells to remove excess dye Incubate->Wash2 AddMedia Add fresh culture medium Wash2->AddMedia Image Acquire images on fluorescence microscope AddMedia->Image

Caption: Workflow for staining live cells with this compound.

Cellular Localization of this compound

As a lipophilic cyanine dye, this compound is expected to primarily accumulate in lipid-rich structures within the cell.

CellularLocalization cluster_cell Cellular Compartments Cell Cell PlasmaMembrane Plasma Membrane OrganelleMembranes Organelle Membranes PlasmaMembrane->OrganelleMembranes Internalization Cytoplasm Cytoplasm Nucleus Nucleus IR797 IR-797 Chloride IR797->PlasmaMembrane Accumulates IR797->Cytoplasm May localize

Caption: Potential cellular localization of lipophilic this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Low dye concentration- Insufficient incubation time- Incorrect filter set- Increase the working concentration of this compound.- Increase the incubation time.- Ensure the excitation and emission filters are appropriate for a near-infrared dye.
High Background - High dye concentration- Inadequate washing- Decrease the working concentration of this compound.- Increase the number and duration of wash steps.
Phototoxicity/Cell Death - High dye concentration- Prolonged light exposure- Reduce the dye concentration and/or incubation time.- Minimize the exposure time and intensity of the excitation light during imaging.[7]

Safety and Handling

This compound has been noted to exhibit cytotoxic properties.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves and lab coat, should be worn when handling the compound. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols for IR-797 Chloride in Photoacoustic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye with strong optical absorption in the 700-800 nm wavelength range. This property makes it a valuable contrast agent for photoacoustic imaging (PAI), a non-invasive imaging modality that provides high-resolution images of optical contrast deep within biological tissues. These application notes provide detailed information on the properties of this compound and protocols for its use in photoacoustic imaging procedures, including in vitro and in vivo applications.

Physicochemical and Optical Properties of this compound

A comprehensive understanding of the physicochemical and optical properties of this compound is essential for its effective application in photoacoustic imaging. The key parameters are summarized in the table below.

PropertyValueReference
Chemical Name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride[1]
Molecular Formula C₃₁H₃₄Cl₂N₂[1]
Molecular Weight 505.52 g/mol [1]
CAS Number 110992-55-7[2]
Appearance Solid[1]
Solubility Soluble in methanol and DMSO[2][3]
Absorption Maximum (λmax) ~797 nm (in methanol)[4]
Molar Extinction Coefficient (ε) Estimated to be > 1 x 10⁵ M⁻¹cm⁻¹ (typical for heptamethine cyanine dyes)[5]
Fluorescence Quantum Yield (Φf) Expected to be low in aqueous environments (a desirable characteristic for photoacoustic contrast agents)[6]

Principles of Photoacoustic Imaging with this compound

Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. The process begins with the administration of this compound, which distributes within the tissue of interest. When the tissue is illuminated with a short laser pulse at a wavelength corresponding to the absorption maximum of this compound (~797 nm), the dye molecules absorb the light energy. This energy is then converted into heat, causing a rapid thermoelastic expansion of the surrounding tissue. This expansion generates ultrasonic waves that propagate through the tissue and are detected by an ultrasound transducer. The detected signals are then reconstructed to form a high-resolution image of the this compound distribution.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Syringes and needles for injection

Protocol:

  • Stock Solution Preparation:

    • Due to the hydrophobic nature of this compound, a stock solution in an organic solvent is necessary.

    • In a sterile microcentrifuge tube, dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for short-term storage, protected from light.

  • Working Solution for Injection:

    • For intravenous injection in mice, the final concentration of DMSO should be minimized to avoid toxicity.

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Dilute the DMSO stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. A common final concentration for cyanine dyes is in the range of 0.5 mg/kg body weight of the animal.[7]

    • Important: Add the DMSO stock solution to the PBS slowly while vortexing to prevent precipitation of the dye.

    • The final volume for a tail vein injection in a mouse is typically 100-200 µL.[7]

    • Filter the final working solution through a 0.22 µm sterile syringe filter to remove any potential aggregates before injection.

In Vitro Photoacoustic Imaging of Cells Labeled with IR-797 Derivative

This protocol is adapted from a method for labeling T cells with a similar NIR-797 isothiocyanate dye and can be used as a starting point for labeling other cell types.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or an amine-reactive derivative like IR-797 isothiocyanate for covalent labeling)

  • DMSO

  • PBS

  • Centrifuge

  • Hemocytometer or cell counter

  • Photoacoustic imaging system

Protocol:

  • Cell Preparation: Culture cells to the desired confluency.

  • Labeling Solution: Prepare a 20 µM working solution of the IR-797 dye in complete cell culture medium. First, dissolve the dye in a small amount of DMSO and then dilute it in the medium.

  • Cell Labeling:

    • Harvest and count the cells.

    • Resuspend the cells in the labeling solution at a density of 1 x 10⁶ cells/mL.

    • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the labeled cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, warm PBS.

    • Repeat the washing step twice to remove any unbound dye.

  • Sample Preparation for Imaging:

    • Resuspend the final cell pellet in PBS or a suitable phantom material (e.g., agar).

    • Place the cell suspension in an imaging-compatible sample holder.

  • Photoacoustic Imaging:

    • Acquire photoacoustic images using an appropriate imaging system with a laser tuned to the absorption maximum of this compound (~797 nm).

In Vivo Photoacoustic Imaging in a Murine Tumor Model

Materials:

  • Tumor-bearing mice

  • Prepared this compound injection solution

  • Anesthesia (e.g., isoflurane)

  • Photoacoustic imaging system with an integrated ultrasound transducer

  • Animal holder with temperature control

  • Ultrasound gel

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Remove fur from the imaging area using a depilatory cream to ensure optimal light delivery and acoustic coupling.

    • Position the mouse on the imaging stage, ensuring the tumor is within the imaging window of the photoacoustic system.

  • Baseline Imaging:

    • Apply a layer of ultrasound gel to the skin over the tumor.

    • Acquire baseline photoacoustic and ultrasound images before injecting the contrast agent. This will allow for the visualization of endogenous absorbers like hemoglobin.

  • Contrast Agent Administration:

    • Inject the prepared this compound solution (typically 100-200 µL) via the tail vein.[8]

  • Post-Injection Imaging:

    • Acquire photoacoustic images at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) to observe the accumulation and clearance of the dye in the tumor and surrounding tissues.

    • Maintain the animal under anesthesia and at a stable body temperature throughout the imaging session.

  • Image Analysis:

    • Analyze the photoacoustic signal intensity in the tumor region of interest over time to quantify the uptake of this compound.

Data Presentation

The following table provides an example of how to structure quantitative data for comparison. Actual values should be determined experimentally.

ParameterThis compoundControl (Endogenous Signal)
Peak Photoacoustic Signal (a.u.) Experimental ValueExperimental Value
Time to Peak Enhancement (hours) Experimental ValueN/A
Signal-to-Noise Ratio (SNR) at Peak Experimental ValueExperimental Value
Tumor-to-Muscle Ratio at Peak Experimental ValueExperimental Value

Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep_dye Prepare this compound Solution inject Intravenous Injection of this compound prep_dye->inject prep_animal Prepare Animal (Anesthesia, Hair Removal) baseline Acquire Baseline Photoacoustic & Ultrasound Images prep_animal->baseline baseline->inject post_imaging Acquire Post-Injection Images at Multiple Time Points inject->post_imaging roi Define Region of Interest (ROI) on Tumor post_imaging->roi quantify Quantify Photoacoustic Signal Intensity roi->quantify kinetics Analyze Uptake and Clearance Kinetics quantify->kinetics

Caption: Workflow for in vivo photoacoustic imaging using this compound.

photoacoustic_principle laser Pulsed Laser Excitation (~797 nm) dye This compound in Tissue laser->dye 1. Illumination absorption Light Absorption dye->absorption 2. Absorption heating Thermoelastic Expansion absorption->heating 3. Heat Conversion ultrasound Generation of Ultrasonic Waves heating->ultrasound 4. Expansion transducer Ultrasound Transducer Detection ultrasound->transducer 5. Detection image Image Reconstruction transducer->image 6. Reconstruction

Caption: Principle of photoacoustic signal generation with this compound.

References

Application Notes and Protocols: In Vivo Biodistribution of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) fluorescent dye with excitation and emission maxima in the 700-800 nm range. This spectral window is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration compared to the visible spectrum. These characteristics make this compound and its conjugates valuable tools for non-invasive tracking of molecules, nanoparticles, and cells to assess their biodistribution, pharmacokinetics, and tumor-targeting capabilities in preclinical animal models. This document provides a detailed protocol for conducting an in vivo biodistribution study of this compound in a murine tumor model, along with representative data and workflows.

Quantitative Biodistribution Data

The biodistribution of this compound is dependent on whether it is administered in its free form or conjugated to a targeting moiety (e.g., antibody, nanoparticle). Free IR-797 is expected to clear rapidly, while conjugated forms will exhibit biodistribution profiles reflective of the carrier molecule. The following table summarizes representative quantitative data for the biodistribution of a hypothetical IR-797-labeled tumor-targeting agent in a xenograft mouse model at different time points post-intravenous injection. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ2 hours p.i. (%ID/g ± SD)24 hours p.i. (%ID/g ± SD)48 hours p.i. (%ID/g ± SD)
Tumor5.2 ± 1.112.5 ± 2.310.3 ± 1.9
Blood8.7 ± 1.51.2 ± 0.30.5 ± 0.1
Heart1.5 ± 0.40.8 ± 0.20.4 ± 0.1
Lungs3.1 ± 0.71.5 ± 0.40.9 ± 0.2
Liver15.3 ± 3.110.1 ± 2.07.8 ± 1.5
Spleen2.5 ± 0.64.2 ± 0.93.5 ± 0.7
Kidneys10.2 ± 2.23.5 ± 0.82.1 ± 0.4
Muscle0.8 ± 0.20.5 ± 0.10.3 ± 0.1

Note: This data is representative and will vary based on the specific conjugate, animal model, and experimental conditions.

Experimental Protocols

This section details the methodology for an in vivo biodistribution study of this compound conjugated to a targeting agent in a murine xenograft model.

Materials
  • This compound (or IR-797 conjugated agent)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Syringes and needles (27-30 G)

  • Surgical tools for dissection

  • Gamma counter or fluorescence plate reader

  • Analytical balance

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging In Vivo Imaging cluster_exvivo Ex Vivo Analysis prep_agent Prepare IR-797 Agent (dissolve in PBS, sterilize) injection Intravenous Injection (tail vein, 100-200 µL) prep_agent->injection prep_animal Prepare Animal Model (tumor xenograft implantation) anesthesia_pre Anesthetize Mouse (isoflurane) prep_animal->anesthesia_pre anesthesia_pre->injection imaging Whole-body NIR Imaging (multiple time points) injection->imaging euthanasia Euthanize Mouse imaging->euthanasia dissection Dissect Organs & Tumor euthanasia->dissection weighing Weigh Tissues dissection->weighing exvivo_imaging Ex Vivo Organ Imaging weighing->exvivo_imaging quantification Quantify Fluorescence (%ID/g) exvivo_imaging->quantification

Caption: Experimental workflow for the in vivo biodistribution study of this compound.

Detailed Protocol
  • Preparation of this compound Solution

    • Dissolve this compound or the IR-797 conjugate in sterile PBS to the desired concentration.

    • Ensure the final solution is sterile, for example by passing it through a 0.22 µm syringe filter.

    • Protect the solution from light to prevent photobleaching.

  • Animal Handling and Injection

    • Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous tumors. Tumors should reach a suitable size (e.g., 100-200 mm³) before the study begins.

    • Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).[1]

    • Administer the this compound solution via intravenous tail vein injection. The typical injection volume is 100-200 µL.

    • House the animals under standard laboratory conditions after injection.

  • In Vivo Near-Infrared Fluorescence Imaging

    • At designated time points (e.g., 2, 6, 24, 48 hours) post-injection, anesthetize the mice.

    • Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire whole-body fluorescence images using the appropriate excitation and emission filters for IR-797 (e.g., excitation ~745 nm, emission ~800 nm).

    • Use the system's software to quantify the fluorescence intensity in the tumor and other regions of interest.

  • Ex Vivo Biodistribution Analysis

    • At the final time point, euthanize the mice according to approved institutional protocols.

    • Immediately dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, and a blood sample).

    • Rinse the organs in PBS to remove excess blood and gently blot them dry.

    • Weigh each organ and tissue sample.

    • Arrange the organs in an imaging cassette and perform ex vivo NIR fluorescence imaging to visualize the distribution of the agent.

    • To quantify the fluorescence, either use the calibrated radiant efficiency from the ex vivo images or homogenize the tissues and measure the fluorescence using a plate reader.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the fluorescence intensity in each organ to a standard curve generated from known concentrations of the IR-797 agent.

Logical Relationship Diagram: Factors Influencing Biodistribution

biodistribution_factors cluster_agent Agent Properties cluster_host Host Factors size Size biodistribution Biodistribution Profile (%ID/g) size->biodistribution charge Charge charge->biodistribution conjugate Conjugate (Antibody, Nanoparticle) conjugate->biodistribution stability In Vivo Stability stability->biodistribution blood_flow Blood Perfusion blood_flow->biodistribution metabolism Metabolism metabolism->biodistribution excretion Excretion Route excretion->biodistribution tumor_microenv Tumor Microenvironment (EPR effect) tumor_microenv->biodistribution

Caption: Factors influencing the in vivo biodistribution of this compound conjugates.

Conclusion

The protocols and information provided herein offer a comprehensive guide for conducting in vivo biodistribution studies of this compound and its conjugates. Careful execution of these methods will yield valuable data for assessing the pharmacokinetic and targeting properties of novel imaging agents and drug delivery systems. Researchers should adapt these protocols to their specific research questions and adhere to all institutional animal care and use guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IR-797 Chloride Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-797 chloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a high signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye. Its primary applications include in vivo and in vitro imaging, photodynamic therapy, and flow cytometry. Its emission in the NIR spectrum is advantageous due to lower autofluorescence from biological tissues, allowing for deeper tissue penetration and a potentially better signal-to-noise ratio compared to dyes that emit in the visible spectrum.

Q2: I am observing a weak fluorescent signal. What are the possible causes?

A weak signal can stem from several factors:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low for effective staining.

  • Photobleaching: The fluorophore may be irreversibly damaged by exposure to excitation light.

  • Low Target Expression: If targeting a specific molecule, its abundance in the sample may be low.

  • Incorrect Filter Sets: The excitation and emission filters on your imaging system may not be optimal for this compound.

  • Suboptimal pH: The fluorescence of some dyes can be pH-sensitive.

Q3: My images have high background fluorescence. How can I reduce it?

High background is a common issue that can significantly lower the signal-to-noise ratio. Key causes include:

  • Excessive Dye Concentration: Using too much this compound can lead to high non-specific binding.

  • Dye Aggregation: this compound may form aggregates that bind non-specifically to cells or surfaces.

  • Inadequate Washing: Insufficient washing after staining fails to remove unbound dye.

  • Non-Specific Binding: The dye may bind to cellular components or surfaces other than the intended target.

  • Autofluorescence: Although lower in the NIR spectrum, some endogenous molecules in cells or tissues can still fluoresce.

Q4: What is photobleaching and how can I minimize it for this compound?

Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to light. To minimize photobleaching:

  • Reduce Exposure Time: Use the shortest possible exposure time during image acquisition.

  • Lower Excitation Intensity: Decrease the power of the excitation light source.

  • Use Anti-Fade Reagents: Incorporate a commercially available anti-fade mounting medium.

  • Image Quickly: Acquire images promptly after preparing the sample.

  • Limit Light Exposure: Keep samples protected from light as much as possible during incubation and before imaging.

Troubleshooting Guides

Issue 1: High Background Signal

High background fluorescence is a primary contributor to a poor signal-to-noise ratio. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_concentration Is Dye Concentration Optimized? start->check_concentration reduce_concentration Reduce this compound Concentration check_concentration->reduce_concentration No check_washing Are Washing Steps Adequate? check_concentration->check_washing Yes reduce_concentration->check_washing end_good Background Reduced SNR Improved reduce_concentration->end_good increase_washing Increase Number and/or Duration of Washes check_washing->increase_washing No check_blocking Is a Blocking Step Included? check_washing->check_blocking Yes increase_washing->check_blocking increase_washing->end_good add_blocking Incorporate a Blocking Step (e.g., BSA or serum) check_blocking->add_blocking No check_aggregation Is Dye Aggregation Suspected? check_blocking->check_aggregation Yes add_blocking->check_aggregation add_blocking->end_good filter_dye Filter this compound Solution (0.2 µm filter) check_aggregation->filter_dye Yes end_bad Issue Persists Consider Autofluorescence Control check_aggregation->end_bad No filter_dye->end_good

Caption: Troubleshooting workflow for high background signal.

Quantitative Data Summary: Impact of Troubleshooting Steps on Background

ParameterPotential Impact on BackgroundRecommended ActionExpected Outcome
Dye Concentration HighTitrate to the lowest effective concentration.Reduced non-specific binding and background.
Washing Steps HighIncrease the number and duration of washes.Efficient removal of unbound dye.
Blocking Buffer HighUse a suitable blocking agent (e.g., BSA, serum).Minimized non-specific binding to surfaces.
Dye Aggregation HighFilter the dye solution before use.Reduced fluorescent aggregates.
Issue 2: Weak Signal Intensity

A dim or weak signal can make it difficult to distinguish from background noise. This guide provides steps to enhance the signal from this compound.

Troubleshooting Workflow for Weak Signal

weak_signal_troubleshooting start Weak Signal Observed check_concentration Is Dye Concentration Optimized? start->check_concentration increase_concentration Increase this compound Concentration check_concentration->increase_concentration No check_incubation Is Incubation Time Sufficient? check_concentration->check_incubation Yes increase_concentration->check_incubation end_good Signal Enhanced SNR Improved increase_concentration->end_good increase_incubation Increase Incubation Time check_incubation->increase_incubation No check_photobleaching Is Photobleaching Occurring? check_incubation->check_photobleaching Yes increase_incubation->check_photobleaching increase_incubation->end_good use_antifade Use Anti-Fade Reagent & Reduce Light Exposure check_photobleaching->use_antifade Yes check_instrument Are Instrument Settings Optimal? check_photobleaching->check_instrument No use_antifade->check_instrument use_antifade->end_good optimize_instrument Optimize Detector Gain/Exposure & Check Filter Compatibility check_instrument->optimize_instrument No end_bad Issue Persists Consider Low Target Expression check_instrument->end_bad Yes optimize_instrument->end_good

Caption: Troubleshooting workflow for weak signal intensity.

Quantitative Data Summary: Impact of Troubleshooting Steps on Signal

ParameterPotential Impact on SignalRecommended ActionExpected Outcome
Dye Concentration LowTitrate to the optimal concentration.Increased specific signal.
Incubation Time LowOptimize the incubation duration.Sufficient time for dye to bind to the target.
Photobleaching LowUse anti-fade reagents and minimize light exposure.Preservation of fluorescent signal.
Instrument Settings LowIncrease detector gain or exposure time.Enhanced detection of emitted photons.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell type and experimental setup.

General Protocol for Staining Adherent Cells for Fluorescence Microscopy
  • Cell Seeding: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation (Optional):

    • Gently aspirate the culture medium.

    • Wash cells twice with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • This compound Staining:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS or a buffer recommended by the manufacturer). It is critical to titrate the concentration of this compound; a starting range of 1-10 µM is suggested.

    • Aspirate the blocking buffer and add the this compound solution to the cells.

    • Incubate for 15-60 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three to five times with PBS for 5 minutes each. Thorough washing is crucial to reduce background.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation/Emission maxima for this compound are typically around 797 nm).

    • Use the lowest possible excitation power and exposure time to minimize photobleaching.

General Protocol for Staining Suspension Cells for Flow Cytometry
  • Cell Preparation:

    • Harvest cells and wash them twice with a suitable buffer (e.g., PBS with 1-2% BSA).

    • Adjust the cell concentration to 1 x 10^6 cells/mL in the same buffer.

  • Blocking:

    • Incubate cells with an Fc receptor blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding if co-staining.

  • This compound Staining:

    • Prepare a working solution of this compound. Titrate the concentration to find the optimal balance between signal and background; a starting range of 0.5-5 µM is suggested.

    • Add the this compound solution to the cell suspension.

    • Incubate for 15-30 minutes on ice, protected from light.

  • Washing:

    • Add at least 1 mL of wash buffer to the cells and centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes.

    • Carefully aspirate the supernatant.

    • Repeat the wash step two more times.

  • Data Acquisition:

    • Resuspend the cell pellet in a suitable sheath fluid.

    • Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for the near-infrared spectrum.

    • Use unstained cells as a negative control to set the baseline fluorescence.

Disclaimer: The provided protocols are intended as a starting point. Optimization of dye concentration, incubation times, and washing steps is essential for achieving the best signal-to-noise ratio in your specific application.

Preventing photobleaching of IR-797 chloride during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of IR-797 chloride during imaging experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is fading rapidly during image acquisition. What is causing this, and how can I prevent it?

A1: Rapid signal loss, known as photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For near-infrared (NIR) cyanine dyes like this compound, this process is often initiated when the dye molecule enters a long-lived, highly reactive triplet state after excitation. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then degrade the dye, rendering it non-fluorescent.

To prevent this, a multi-pronged approach is recommended:

  • Optimize Imaging Conditions: Minimize the intensity and duration of the excitation light.

  • Use Antifade Reagents: Incorporate chemical agents that protect the dye from photochemical damage.

  • Control the Chemical Environment: Reduce the amount of oxygen available to react with the excited dye.

Q2: Which antifade reagents are recommended for this compound?

A2: Several types of antifade reagents can be effective for preserving the fluorescence of this compound. These can be broadly categorized as:

  • Reactive Oxygen Species (ROS) Scavengers/Antioxidants: These molecules, such as ascorbic acid (Vitamin C) and Trolox (a water-soluble vitamin E analog), neutralize the ROS that cause photobleaching.

  • Triplet State Quenchers (TSQs): These compounds deactivate the reactive triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.

  • Commercial Antifade Mounting Media: Products like ProLong™ Gold and VECTASHIELD® are formulated with a combination of reagents to provide robust photobleaching protection.

Q3: I am performing live-cell imaging. Are there biocompatible methods to prevent photobleaching of this compound?

A3: Yes, for live-cell imaging, it is crucial to use photostabilizing agents that are non-toxic. Ascorbic acid and Trolox are commonly used antioxidants that are generally well-tolerated by live cells at appropriate concentrations.[1] Additionally, optimizing your imaging parameters to use the lowest possible excitation light intensity and exposure time is critical for maintaining cell viability.[2][3]

Q4: Can I combine different photobleaching prevention techniques?

A4: Absolutely. Combining different strategies often yields the best results. For instance, you can use an antioxidant like ascorbic acid in your imaging buffer while simultaneously optimizing your microscope settings to reduce light exposure. For fixed samples, using a commercial antifade mountant that contains a cocktail of protective agents is a convenient and effective approach.

Quantitative Data on Antifade Strategies

The following table summarizes the expected performance of various antifade strategies with near-infrared cyanine dyes like this compound. The photostability is represented as the time to 50% signal decay (T1/2) under continuous illumination. Please note that these are representative values, and actual performance may vary depending on the specific experimental conditions.

Antifade StrategyActive ComponentsExpected T1/2 (Relative to no antifade)Recommended Application
None -1xControl
Ascorbic Acid Antioxidant (ROS Scavenger)2-5xLive and Fixed Cell Imaging
Trolox Antioxidant (ROS Scavenger)3-7xLive and Fixed Cell Imaging
ProLong™ Gold Proprietary antifade formulation5-10xFixed Cell Imaging
VECTASHIELD® Proprietary antifade formulation4-8xFixed Cell Imaging

Experimental Protocols

Protocol 1: Using Ascorbic Acid for Live-Cell Imaging

This protocol outlines the use of ascorbic acid as a photoprotective agent for live-cell imaging with this compound.

  • Prepare a fresh 100 mM stock solution of L-ascorbic acid in deionized water. Ensure the pH is adjusted to ~7.4.

  • On the day of imaging, dilute the ascorbic acid stock solution into your normal imaging medium to a final concentration of 0.5-2 mM.

  • Replace the culture medium of your this compound-labeled cells with the imaging medium containing ascorbic acid just before imaging.

  • Proceed with image acquisition , using the lowest possible excitation laser power and exposure time that provides an adequate signal-to-noise ratio.

  • Monitor cells for any signs of toxicity during long-term imaging experiments.

Protocol 2: Using ProLong™ Gold Antifade Mountant for Fixed Cells

This protocol describes the use of ProLong™ Gold for mounting fixed samples stained with this compound.[4][5][6][7]

  • Perform your standard cell or tissue staining protocol with this compound.

  • After the final wash step, carefully remove as much residual buffer as possible from the slide or coverslip without allowing the sample to dry out.

  • Allow the ProLong™ Gold reagent to equilibrate to room temperature. [4][5]

  • Apply one drop of ProLong™ Gold directly onto the sample.

  • Carefully lower a coverslip over the sample, avoiding the introduction of air bubbles.

  • Cure the slide for 24 hours at room temperature in the dark on a flat surface.[6][7]

  • (Optional) For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant after curing.

  • Image the sample.

Visualizing the Photobleaching Pathway and Mitigation Strategies

The following diagrams illustrate the photobleaching process of this compound and the points at which different preventative measures intervene.

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.

Caption: Intervention points for various strategies to prevent this compound photobleaching.

References

Troubleshooting IR-797 chloride aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR-797 chloride. Our goal is to help you overcome common challenges, particularly aggregation in aqueous solutions, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye with an absorption maximum of approximately 797 nm in methanol.[1] Due to its spectral properties in a region of minimal tissue autofluorescence, it is widely used in biomedical research. Key applications include photodynamic therapy, in vivo imaging, and as a component of drug delivery systems.[2]

Q2: What are the solubility characteristics of this compound?

This compound is a hydrophobic molecule. It is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[3][4] A common stock solution can be prepared in DMSO at a concentration of 10 mg/mL.[5][6] It has very poor solubility in purely aqueous solutions, which often leads to aggregation.

Q3: What is dye aggregation and why is it a problem for this compound?

Dye aggregation is a process where individual dye molecules stick to each other to form larger clusters, a common issue for cyanine dyes like this compound in aqueous environments.[7][8][9] This is primarily driven by the stacking of their flat, aromatic structures (π-π stacking).[10] Aggregation is problematic because it can lead to:

  • Fluorescence Quenching: A significant decrease in the fluorescent signal.[7][10]

  • Spectral Shifts: Changes in the absorption and emission spectra, which can interfere with detection.[10]

  • Precipitation: The dye falling out of solution, making it unusable for experiments.[10]

  • Reduced Photothermal Efficiency: Lowered effectiveness in applications that rely on heat generation.[10]

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent and store it properly.

  • Solvent: Use high-quality, anhydrous DMSO.

  • Concentration: A common stock concentration is 10 mg/mL.[5][6]

  • Procedure: To prepare the stock solution, it may be necessary to use an ultrasonic bath to ensure the dye is fully dissolved.[5][6]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[5][6] Properly stored, the solution can be stable for up to a month at -20°C and up to six months at -80°C.[11]

Q5: How can I prevent aggregation when diluting my this compound stock solution into an aqueous buffer?

To prevent aggregation upon dilution, it is crucial to maintain a sufficiently high concentration of an organic co-solvent or to include anti-aggregation agents in your aqueous buffer. A general recommendation is to keep the final concentration of DMSO between 1-5% in your working solution, although the optimal concentration may vary depending on the buffer composition and the final dye concentration. For sensitive biological applications where DMSO concentration must be minimized, the use of surfactants is recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.

Problem 1: My this compound solution appears cloudy or has visible precipitates after dilution in an aqueous buffer.

  • Cause: This is a clear indication of dye aggregation and precipitation. The concentration of this compound has exceeded its solubility limit in the final aqueous environment.

  • Solutions:

    • Increase Organic Co-solvent: Ensure your final working solution contains a sufficient amount of an organic solvent like DMSO. Start with a final DMSO concentration of 5% and adjust as needed.

    • Decrease Final Dye Concentration: Work with a lower final concentration of this compound in your aqueous medium.

    • Use a Surfactant: Add a non-ionic surfactant such as Tween 20 or Pluronic F-127 to your aqueous buffer before adding the dye. These surfactants can form micelles that encapsulate the hydrophobic dye molecules, preventing aggregation.

Problem 2: The fluorescence intensity of my this compound solution is much lower than expected.

  • Cause: This is likely due to fluorescence quenching caused by dye aggregation. Even if you don't see visible precipitates, small aggregates can significantly reduce the quantum yield of the dye.

  • Solutions:

    • Verify Monomeric State: Measure the absorption spectrum of your solution. Aggregation often leads to a blue-shift or the appearance of a shoulder on the main absorption peak. A sharp, single peak around the expected maximum absorption wavelength is indicative of the monomeric form.

    • Implement Anti-Aggregation Strategies: If the spectrum suggests aggregation, employ the strategies outlined in Problem 1, such as increasing the co-solvent concentration or adding a surfactant.

Problem 3: I observe a shift in the absorption/emission spectrum of my this compound solution.

  • Cause: Spectral shifts are a classic sign of aggregation. The formation of H-aggregates (face-to-face stacking) typically results in a blue-shift in the absorption spectrum.

  • Solutions:

    • Disrupt Aggregates: Use the methods described above to break up existing aggregates and prevent their formation. Sonication of the final diluted solution can sometimes help to temporarily break up aggregates.

    • Optimize Buffer Conditions: The pH and ionic strength of your buffer can influence aggregation. If possible, experiment with different pH values and salt concentrations to find conditions that minimize aggregation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 10 mg/mL.

  • Vortex the solution thoroughly.

  • Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no solid particles remaining.

  • Dispense the stock solution into small, single-use aliquots in amber vials to protect from light.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]

Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer with Surfactant

  • Prepare your desired aqueous buffer (e.g., PBS).

  • Prepare a stock solution of a non-ionic surfactant, such as 10% Tween 20 in deionized water.

  • To your aqueous buffer, add the surfactant stock solution to achieve the desired final concentration (e.g., 0.05% to 0.1% Tween 20). Mix thoroughly.

  • Thaw an aliquot of your this compound DMSO stock solution and bring it to room temperature.

  • Add the required volume of the this compound stock solution to the surfactant-containing aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations of the dye.

  • The final concentration of DMSO in the working solution should ideally be kept as low as possible, but a small amount (e.g., <1%) is often necessary.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
MethanolSoluble[3][4]
Dimethyl Sulfoxide (DMSO)10 mg/mL (19.78 mM)Ultrasonic assistance may be needed. Use anhydrous DMSO.[5][6]
WaterPoorly solubleProne to aggregation.

Table 2: Common Anti-Aggregation Additives for Cyanine Dyes

AdditiveTypeTypical Working ConcentrationMechanism of Action
Tween 20 Non-ionic surfactant0.01 - 0.1% (v/v)Forms micelles that encapsulate the hydrophobic dye molecules.
Pluronic F-127 Non-ionic surfactant (copolymer)0.01 - 0.1% (w/v)Forms micelles and can also sterically hinder aggregation.
Cyclodextrins Cyclic oligosaccharidesVaries (e.g., 1-10 mM)Forms inclusion complexes with the dye, increasing its solubility.
Urea Chaotropic agentVaries (can be high)Disrupts water structure and can directly interact with the dye to prevent aggregation.[12]

Visualizations

Mechanism of this compound Aggregation in Aqueous Solution cluster_organic Organic Solvent (e.g., DMSO) cluster_aqueous Aqueous Solution cluster_drivers Driving Forces IR797_monomer IR-797 Monomer (Fluorescent) IR797_aggregate IR-797 Aggregate (Quenched Fluorescence) IR797_monomer->IR797_aggregate Dilution into Aqueous Buffer IR797_aggregate->IR797_monomer Addition of Anti-Aggregation Agent pi_stacking π-π Stacking pi_stacking->IR797_aggregate hydrophobic Hydrophobic Interactions hydrophobic->IR797_aggregate

Caption: this compound aggregation pathway.

Troubleshooting Workflow for this compound Aggregation start Start: Prepare Aqueous Working Solution observe Observe Solution: Cloudy or Precipitate? start->observe measure_spectrum Measure Absorption Spectrum observe->measure_spectrum No troubleshoot Implement Anti-Aggregation Strategy observe->troubleshoot Yes check_spectrum Spectral Shift or Shoulder Peak? measure_spectrum->check_spectrum success Success: Solution is Ready for Use check_spectrum->success No check_spectrum->troubleshoot Yes strategy1 1. Increase Co-solvent (e.g., DMSO) troubleshoot->strategy1 strategy2 2. Add Surfactant (e.g., Tween 20) troubleshoot->strategy2 strategy3 3. Lower Dye Concentration troubleshoot->strategy3 strategy1->start Retry strategy2->start Retry strategy3->start Retry

Caption: Troubleshooting workflow for aggregation.

References

Optimizing IR-797 Chloride for In Vitro Success: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-797 chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the use of this compound in your in vitro studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you address common challenges and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro cell staining for fluorescence microscopy?

While the optimal concentration is cell-type and application-dependent, a general starting range for live or fixed cell imaging is 1-10 µM . It is highly recommended to perform a concentration titration to determine the ideal concentration that provides a strong signal with minimal background and cytotoxicity for your specific experimental setup.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture. When preparing working solutions, dilute the stock solution in your desired buffer or cell culture medium. Avoid repeated freeze-thaw cycles.

Q3: I am observing high background fluorescence in my images. What could be the cause and how can I reduce it?

High background fluorescence can be caused by several factors:

  • Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and high background. Try reducing the concentration.

  • Inadequate Washing: Insufficient washing after staining will leave unbound dye in the sample. Increase the number and duration of wash steps with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Dye Aggregation: this compound can form aggregates in aqueous solutions, which can bind non-specifically to cellular structures. Ensure the dye is fully dissolved in the working solution and consider brief sonication of the stock solution before dilution.

  • Cellular Autofluorescence: Some cell types exhibit natural fluorescence. To account for this, always include an unstained control sample in your experiment.

Q4: My fluorescence signal is weak. How can I improve it?

A weak signal can be frustrating. Here are some troubleshooting steps:

  • Suboptimal Concentration: The concentration of this compound may be too low. Perform a titration to find the optimal concentration.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Ex/Em maxima ~797/820 nm).

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium for fixed cell imaging.

  • Low Cellular Uptake: Incubation time may be insufficient for adequate dye uptake. Try increasing the incubation period. The efficiency of uptake can also be cell-type dependent.

Q5: Is this compound cytotoxic?

Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations and upon prolonged exposure. It is crucial to assess the cytotoxicity of this compound in your specific cell line and experimental conditions. This can be done using standard viability assays such as MTT, XTT, or a live/dead cell staining kit.

Troubleshooting Guides

Problem: Dye Precipitation in Aqueous Buffer

Cause: Cyanine dyes like this compound have a tendency to aggregate and precipitate in aqueous solutions, especially at high concentrations and in the presence of salts.

Solution:

  • Lower the Concentration: Prepare a more dilute working solution.

  • Use a Co-solvent: When diluting the DMSO stock solution, add it to the aqueous buffer while vortexing to ensure rapid and uniform mixing. In some cases, including a small percentage of a co-solvent like ethanol or pluronic F-127 in the final working solution can help maintain solubility.

  • Fresh Preparations: Prepare the working solution immediately before use.

Problem: Inconsistent Staining Between Experiments

Cause: Inconsistency can arise from variations in cell health, passage number, dye concentration, incubation time, and temperature.

Solution:

  • Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments.

  • Cell Culture Conditions: Use cells that are in the logarithmic growth phase and have a consistent passage number.

  • Dye Quality: Use a fresh aliquot of the stock solution for each experiment to avoid degradation.

Quantitative Data Summary

While specific quantitative data for this compound is often application-dependent, the following tables provide general guidance and starting points for your experiments.

Table 1: Recommended Starting Concentrations for In Vitro Applications

ApplicationStarting Concentration RangeIncubation Time
Fluorescence Microscopy (Live Cells)1 - 5 µM15 - 60 minutes
Fluorescence Microscopy (Fixed Cells)1 - 10 µM30 - 60 minutes
Flow Cytometry0.5 - 5 µM15 - 30 minutes
Cytotoxicity Assays0.1 - 100 µM24 - 72 hours

Table 2: General IC50 Values for Similar Cyanine Dyes in Cancer Cell Lines

Cell LineDye TypeApproximate IC50 Range (µM)
HeLa (Cervical Cancer)Heptamethine Cyanine5 - 25
MCF-7 (Breast Cancer)Heptamethine Cyanine10 - 50
A549 (Lung Cancer)Heptamethine Cyanine5 - 30

Note: These values are illustrative and the actual IC50 for this compound in your cell line of interest should be determined experimentally.

Experimental Protocols

Protocol 1: Live Cell Staining for Fluorescence Microscopy
  • Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 2 µM).

  • Staining: Remove the existing culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate near-infrared filter sets.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted dye solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Experimental_Workflow_Live_Cell_Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Seed_Cells Seed Cells in Imaging Dish Prepare_Staining_Solution Prepare IR-797 Staining Solution (1-5 µM) Add_Staining_Solution Add Staining Solution to Cells Prepare_Staining_Solution->Add_Staining_Solution Incubate Incubate (15-60 min, 37°C) Add_Staining_Solution->Incubate Wash_Cells Wash Cells with PBS (2-3x) Incubate->Wash_Cells Image_Cells Image with Fluorescence Microscope Wash_Cells->Image_Cells

Caption: Workflow for live cell imaging with this compound.

Troubleshooting_Low_Signal Start Low Fluorescence Signal Concentration Is the IR-797 concentration optimized? Start->Concentration Filters Are the excitation/emission filters correct? Concentration->Filters No Sol_Concentration Perform a concentration titration (e.g., 0.5-10 µM). Concentration->Sol_Concentration Yes Photobleaching Is photobleaching occurring? Filters->Photobleaching No Sol_Filters Verify filter specifications (Ex/Em ~797/820 nm). Filters->Sol_Filters Yes Uptake Is cellular uptake sufficient? Photobleaching->Uptake No Sol_Photobleaching Minimize light exposure; use antifade for fixed cells. Photobleaching->Sol_Photobleaching Yes Sol_Uptake Increase incubation time; confirm with a positive control. Uptake->Sol_Uptake Yes

Caption: Troubleshooting guide for low fluorescence signal.

IR-797 chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of IR-797 chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C.[1][2] Once in solution, storage conditions depend on the solvent and desired shelf-life. For instance, solutions can be aliquoted and stored at -80°C for up to six months or at -20°C for one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.

Q2: In which solvents is this compound soluble?

A2: this compound is known to be soluble in methanol.[1][3] For biological applications, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) before being diluted into aqueous buffers. However, it's important to note that cyanine dyes, in general, have a tendency to aggregate in aqueous solutions due to their hydrophobic nature.

Q3: How stable is this compound in different solvents?

A3: The stability of cyanine dyes like this compound is highly dependent on the solvent environment. While specific quantitative data for this compound is limited, studies on the closely related dye, Indocyanine Green (ICG), show that it is more stable in plasma and whole blood than in aqueous solutions. For example, ICG in water at 4°C in the dark loses about 20% of its fluorescence intensity in three days, while it is stable for up to 5 hours in whole blood at 37°C with light exposure.[4] The choice of solvent can also affect the optical properties of the dye film.[5]

Q4: What is photostability, and how does it affect this compound?

A4: Photostability refers to a dye's resistance to degradation upon exposure to light. Cyanine dyes are susceptible to photobleaching, an irreversible process that leads to a loss of fluorescence. The rate of photobleaching is influenced by the intensity and duration of light exposure. For sensitive applications like time-lapse imaging, it is crucial to minimize light exposure by using the lowest possible excitation power and shortest exposure times necessary to obtain a good signal.

Q5: What are the common degradation pathways for cyanine dyes like this compound?

A5: While the specific degradation products of this compound are not extensively documented, studies on the similar heptamethine cyanine dye, Indocyanine Green (ICG), have identified three main degradation pathways in the presence of air and light:

  • Double-bond cleavage: This leads to the formation of carbonyl-containing fragments.

  • Truncation: The polymethine chain is shortened, resulting in a pentamethine homologue.

  • Oxidative dimerization: This process yields a non-fluorescent product.[6][7]

Light-induced decomposition of ICG is often mediated by singlet oxygen, leading to the formation of dioxetanes that subsequently break down into various carbonyl compounds.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Degradation of the dye: Improper storage or handling can lead to degradation.Ensure the dye has been stored at -20°C as a solid and protected from light. For solutions, use freshly prepared or properly stored aliquots.
Aggregation: In aqueous buffers, this compound can form non-fluorescent aggregates.Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer immediately before use. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize effects on the biological system. Using surfactants or encapsulating agents can also prevent aggregation.
Incorrect filter sets: The excitation and emission filters on the imaging system may not be optimal for this compound.Verify that the filter sets match the spectral properties of this compound (excitation maximum ~797 nm in methanol).
Photobleaching: Excessive exposure to excitation light has destroyed the fluorophore.Reduce the excitation light intensity and/or the exposure time. Use a mounting medium with an antifade reagent for fixed samples.
High Background Signal Excess dye concentration: Using too much dye can lead to non-specific binding and high background.Titrate the dye concentration to find the optimal balance between signal and background.
Autofluorescence: The sample itself may be fluorescent at the imaging wavelengths.Image an unstained control sample to determine the level of autofluorescence and subtract it from the experimental images if necessary.
Signal Fades Quickly During Imaging Photobleaching: The dye is rapidly degrading under the imaging conditions.Minimize light exposure by reducing laser power, decreasing exposure time, and reducing the frequency of image acquisition in time-lapse experiments. For fixed cells, use an anti-fade mounting medium.
Inconsistent Results Variability in dye concentration: Inaccurate pipetting or precipitation of the dye can lead to inconsistent results.Ensure the dye is fully dissolved in the stock solution. Vortex briefly before making dilutions.
Solvent effects: Different buffer compositions or pH levels can affect the fluorescence properties of the dye.Maintain consistent buffer conditions across all experiments. While some cyanine dyes are pH-insensitive, it is good practice to control the pH.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • Solvents of interest (e.g., DMSO, methanol, PBS)

  • Spectrophotometer

  • Fluorometer

  • Amber vials or tubes wrapped in aluminum foil

  • Precision scale and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) by accurately weighing the solid and dissolving it to a known concentration (e.g., 1 mM).

  • Working Solution Preparation: Dilute the stock solution into the solvent(s) of interest to a final concentration suitable for absorbance and fluorescence measurements (e.g., 10 µM). Prepare enough volume for all time points.

  • Initial Measurements (Time 0):

    • Measure the absorbance spectrum of the working solution to determine the initial absorbance maximum (λmax) and intensity.

    • Measure the fluorescence emission spectrum by exciting at the λmax to determine the initial fluorescence maximum and intensity.

  • Incubation: Store the working solutions in the dark at a controlled temperature (e.g., room temperature, 4°C, or 37°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 3, 6, 24, 48 hours and daily thereafter), take an aliquot of each solution and repeat the absorbance and fluorescence measurements as in step 3.

  • Data Analysis: Plot the absorbance and fluorescence intensity at the maximum wavelength against time for each condition. A decrease in intensity indicates degradation. The degradation rate can be calculated from the slope of the initial linear portion of the decay curve.

Protocol for Assessing the Photostability of this compound

This protocol outlines a method to quantify the photostability of this compound under specific illumination conditions.

Materials:

  • This compound solution of known concentration and absorbance

  • Fluorescence microscope or a dedicated photobleaching setup with a stable light source (e.g., laser or LED)

  • Power meter

  • Image analysis software

Methodology:

  • Sample Preparation: Prepare a sample of this compound solution in the desired solvent and mount it on the microscope.

  • Initial Imaging: Acquire an initial fluorescence image of the sample using a defined set of imaging parameters (e.g., excitation wavelength and intensity, exposure time).

  • Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light at a constant intensity.

  • Time-Lapse Imaging: Acquire a series of fluorescence images at regular intervals during the continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the illuminated region in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of illumination time.

    • The rate of fluorescence decay is an indicator of the dye's photostability under those specific conditions. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be determined from this plot.

Visualizations

experimental_workflow_stability_assessment cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mM in DMSO) prep_work Prepare Working Solutions (e.g., 10 µM in test solvents) prep_stock->prep_work Dilute time_0 Initial Measurement (T=0) Absorbance & Fluorescence prep_work->time_0 incubation Incubate under controlled conditions time_0->incubation time_x Time-Point Measurements (T=1, 2, 3...) incubation->time_x Aliquot plot_data Plot Intensity vs. Time time_x->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate

Workflow for assessing the chemical stability of this compound.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Fluorescence Signal cause1 Dye Degradation issue->cause1 cause2 Aggregation issue->cause2 cause3 Photobleaching issue->cause3 cause4 Incorrect Filters issue->cause4 sol1 Proper Storage & Fresh Preparation cause1->sol1 sol2 Use Organic Co-solvent or Anti-aggregation Agents cause2->sol2 sol3 Minimize Light Exposure cause3->sol3 sol4 Verify Filter Sets cause4->sol4

Troubleshooting logic for low fluorescence signal.

References

Reducing background fluorescence with IR-797 chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background fluorescence and optimizing the use of IR-797 chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) dye with an absorption maximum of approximately 797 nm in methanol.[1] It belongs to the heptamethine cyanine dye family.[1] Its properties make it suitable for a variety of applications, including in vivo imaging, where NIR light allows for deeper tissue penetration and reduced autofluorescence compared to visible light.[1][2] It has been used in preclinical research for tumor imaging and tracking T cells.[2] Additionally, this compound can be utilized in photodynamic therapy and as a component in drug delivery systems.[2]

Q2: What are the main sources of background fluorescence when using this compound?

The primary sources of background fluorescence in the near-infrared range include:

  • Endogenous fluorophores: Biological tissues contain molecules that naturally fluoresce, such as collagen and elastin. However, their fluorescence is more pronounced at shorter wavelengths.[3]

  • Dietary chlorophyll: In animal studies, a major contributor to background fluorescence, especially in the gastrointestinal tract, is chlorophyll from standard rodent chow.[3]

  • Fixation-induced autofluorescence: Aldehyde-based fixatives like formalin can induce autofluorescence.[3]

  • Dye aggregation: Like other cyanine dyes, this compound can form aggregates in aqueous solutions, which can lead to fluorescence quenching and altered spectral properties.[4]

Q3: How can I prepare this compound for my experiments to minimize aggregation?

To minimize aggregation, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[3] This stock solution should then be diluted to the final working concentration in your aqueous buffer of choice (e.g., PBS) immediately before use. It is advisable to not store aqueous solutions of the dye for extended periods.[3]

Q4: What are the optimal instrument settings for imaging with this compound?

For optimal imaging, the excitation source should be matched to the absorption maximum of this compound, which is around 797 nm.[1] The emission should be collected at a longer wavelength, taking into account the Stokes shift. While the exact emission maximum for this compound is not consistently reported, for similar dyes, it is typically 20-30 nm longer than the excitation maximum. Therefore, an emission filter of >820 nm would be a good starting point.

Troubleshooting Guides

Issue 1: High Background Fluorescence in In Vivo Imaging

Symptoms:

  • Low signal-to-background ratio.

  • Poor contrast between the target tissue and surrounding areas.

  • High fluorescence signal from the abdominal region.

Possible Causes and Solutions:

Possible Cause Solution
Dietary Chlorophyll For at least one to two weeks prior to imaging, switch animals to a purified, alfalfa-free diet. This can significantly reduce autofluorescence from the gastrointestinal tract.
Suboptimal Wavelength Selection Use a laser excitation wavelength as close to the absorption maximum of this compound (~797 nm) as possible. Employ a narrow bandpass emission filter to specifically collect the dye's fluorescence and exclude autofluorescence at shorter wavelengths.
Excessive Dye Concentration Titrate the concentration of this compound to find the optimal dose that provides sufficient signal without causing high background.
Non-specific Dye Accumulation If using a targeted IR-797 conjugate, ensure the purity of the conjugate and optimize the incubation/circulation time to allow for clearance of unbound dye.
Issue 2: Low or No Fluorescence Signal

Symptoms:

  • Weak or undetectable signal from the region of interest.

  • Signal fades rapidly during imaging (photobleaching).

Possible Causes and Solutions:

Possible Cause Solution
Dye Aggregation and Quenching Prepare fresh dilutions of this compound in your experimental buffer from a stock solution in an organic solvent (e.g., DMSO) immediately before use to prevent aggregation in aqueous solutions.[4]
Photobleaching Cyanine dyes can be susceptible to photobleaching.[1] Reduce the intensity and duration of light exposure. Use a neutral density filter if possible. For long-term studies, consider encapsulating the dye in nanoparticles to improve photostability.[1]
Incorrect Filter Sets Verify that your microscope or imaging system is equipped with the appropriate excitation and emission filters for a dye in the ~800 nm region.
Low Dye Concentration The concentration of the dye at the target site may be too low. Consider increasing the injected dose after performing a dose-response study.
Solvent Effects The fluorescence quantum yield of cyanine dyes can be highly dependent on the solvent environment. If working in vitro, test different solvents to find one that maximizes fluorescence.

Data Presentation

Table 1: Photophysical Properties of this compound

Parameter Value Notes
Absorption Maximum (λmax) ~797 nmIn methanol.[1] The absorption maximum can be influenced by the solvent.[1]
Emission Maximum (λem) Data not readily availableTypically, the emission maximum is 20-30 nm longer than the absorption maximum for cyanine dyes.
Molar Extinction Coefficient (ε) Data not readily availableFor many heptamethine cyanine dyes, this value is often >1 x 105 M-1cm-1.[1]
Quantum Yield (ΦF) Data not readily availableThe quantum yield of cyanine dyes can be low and is highly dependent on the environment.[1]
Molecular Weight 505.53 g/mol [5]
CAS Number 110992-55-7[5]

Table 2: Recommended Starting Points for In Vivo Imaging Optimization

Parameter Recommendation Rationale
Animal Diet Purified, alfalfa-free dietTo minimize chlorophyll-based autofluorescence from the gut.
Excitation Wavelength 780 - 800 nmTo match the absorption maximum of this compound.
Emission Filter Long-pass filter >820 nmTo capture the fluorescence emission while filtering out excitation light and shorter wavelength autofluorescence.
Dye Preparation Prepare fresh from a stock in organic solventTo reduce aggregation and fluorescence quenching in aqueous solutions.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Injection

  • Prepare a Stock Solution: Dissolve this compound in high-purity DMSO to a concentration of 1-10 mg/mL. Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C, protected from light.

  • Dilution for Injection: Immediately before injection, dilute the stock solution to the desired final concentration in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be kept to a minimum (ideally <5% v/v) to avoid toxicity.

  • Administration: Administer the diluted this compound solution to the animal via the desired route (e.g., intravenous injection). The optimal dose should be determined empirically for your specific application.

Protocol 2: General Workflow for Reducing Background Fluorescence in In Vivo Imaging

  • Animal Acclimatization and Diet: House animals in a controlled environment. For the experimental group, provide a purified, alfalfa-free diet for at least one week prior to imaging. The control group can be maintained on a standard chow diet for comparison.

  • Probe Administration: Prepare and administer the this compound probe as described in Protocol 1.

  • Imaging Procedure:

    • Anesthetize the animal.

    • Place the animal in a preclinical NIR imaging system.

    • Set the excitation wavelength to be as close to 797 nm as the system allows.

    • Use a long-pass emission filter (e.g., >820 nm) to collect the fluorescence signal.

    • Acquire images at various time points post-injection to determine the optimal imaging window where the signal from the target is high and the background has decreased.

  • Image Analysis:

    • Define regions of interest (ROIs) over the target tissue and a background area (e.g., non-target muscle tissue).

    • Calculate the signal-to-background ratio (SBR) by dividing the mean fluorescence intensity of the target ROI by the mean fluorescence intensity of the background ROI.

    • Compare the SBR between animals on the purified diet and the standard diet.

Mandatory Visualizations

experimental_workflow General Workflow for Targeted NIR Imaging cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting A Prepare IR-797 Conjugate B Purify and Characterize Conjugate A->B C Administer Conjugate to Animal Model D Allow for Circulation and Target Accumulation C->D E NIR Fluorescence Imaging D->E F Define Regions of Interest (Target vs. Background) E->F G Quantify Fluorescence Intensity F->G H Calculate Signal-to-Background Ratio G->H I High Background? H->I J Low Signal? H->J

Caption: Workflow for a targeted imaging experiment with an IR-797 conjugate.

troubleshooting_logic Troubleshooting High Background Fluorescence Start High Background Observed Diet Is the animal on a purified diet? Start->Diet SwitchDiet Switch to alfalfa-free diet for 1-2 weeks Diet->SwitchDiet No Wavelengths Are excitation/emission wavelengths optimal? Diet->Wavelengths Yes SwitchDiet->Wavelengths AdjustWavelengths Set excitation near 797 nm and use a >820 nm emission filter Wavelengths->AdjustWavelengths No Concentration Was the dye concentration optimized? Wavelengths->Concentration Yes AdjustWavelengths->Concentration Titrate Perform a dose-titration study Concentration->Titrate No End Re-image and analyze Concentration->End Yes Titrate->End

Caption: Decision tree for troubleshooting high background fluorescence.

References

Solving poor solubility of IR-797 chloride in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of IR-797 chloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

A1: this compound is a non-sulfonated cyanine dye, which inherently has low solubility in aqueous solutions like PBS.[1][2][3][4] Direct dissolution in PBS is often unsuccessful and can lead to the formation of aggregates or precipitates. To achieve a homogenous solution, a co-solvent is necessary.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of up to 10 mg/mL; however, ultrasonic treatment may be required to achieve complete dissolution.[5] It is crucial to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can lead to the absorption of water, which will reduce the solubility of the dye.[5][6]

Q3: How do I prepare a working solution of this compound in PBS from a DMSO stock?

A3: To prepare a working solution in PBS, the DMSO stock solution should be diluted into PBS. It is critical to add the DMSO stock to the PBS in a stepwise manner while vortexing or stirring to avoid precipitation. A rapid change in solvent polarity can cause the dye to crash out of solution. For cell-based assays, ensure the final concentration of DMSO is kept to a minimum, ideally below 0.1%, as higher concentrations can be cytotoxic.[7][8][9]

Q4: I've diluted my DMSO stock of this compound into PBS and it precipitated. What can I do?

A4: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Ensure Complete Dissolution of Stock: Before dilution, make sure the this compound is fully dissolved in DMSO. Use sonication if necessary.[5]

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution. For example, dilute the DMSO stock 1:10 in PBS, vortex, and then perform subsequent dilutions.

  • Alternative Dilution Method: First, dilute the DMSO stock in deionized water, and then add 10X PBS to achieve the final desired concentration and buffer composition.[6]

  • Lower the Final Concentration: The final concentration of this compound in PBS may be too high. Try preparing a more dilute working solution.

  • Consider Alternative Buffers: While PBS is common, its high ionic strength can promote the aggregation of cyanine dyes.[10] Depending on your application, a buffer with lower salt concentration might be considered.

Q5: Will the use of a co-solvent like DMSO affect the fluorescence of my this compound?

A5: The solvent environment can influence the fluorescence properties of cyanine dyes.[11][12] While DMSO itself is unlikely to quench the fluorescence, changes in the dye's aggregation state upon dilution into PBS can affect the quantum yield. In some cases, a more viscous environment can enhance the fluorescence of cyanine dyes by reducing non-radiative decay pathways.[13] It is always recommended to perform control experiments to validate the fluorescence signal in your specific experimental setup.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound solubility.

Problem 1: this compound Powder Does Not Dissolve in DMSO Stock
Possible Cause Solution
Insufficient SonicationSonicate the vial in a water bath for 10-15 minutes.
Non-Anhydrous DMSOUse a fresh, unopened bottle of anhydrous, high-purity DMSO.[5][6]
Concentration Too HighDo not exceed a stock concentration of 10 mg/mL in DMSO.[5]
Problem 2: Precipitation Occurs When Diluting DMSO Stock into PBS
Possible Cause Solution
Rapid Change in PolarityAdd the DMSO stock to the PBS solution slowly and with vigorous vortexing.
High Final ConcentrationReduce the final concentration of this compound in the PBS working solution.
High Ionic Strength of PBSConsider using a buffer with a lower salt concentration if your experiment allows.
AggregationPerform a serial dilution to gradually decrease the solvent polarity.
Problem 3: Low or No Fluorescence Signal in PBS Working Solution
Possible Cause Solution
Dye AggregationAggregation can lead to fluorescence quenching. Try the troubleshooting steps for precipitation.
Incorrect Filter SetsEnsure the excitation and emission filters on your imaging system are appropriate for IR-797 (Ex/Em maxima ~797/820 nm).
PhotobleachingMinimize exposure of the dye solutions to light.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mg/mLRequires sonication; use of anhydrous DMSO is critical.[5]
Phosphate-Buffered Saline (PBS)PoorNot recommended for direct dissolution or high concentrations.
MethanolSoluble[14][15]

Table 2: Recommended Maximum Final DMSO Concentration in Cell-Based Assays

Cell TypeRecommended Max. DMSONotes
Most Cancer Cell Lines0.1% - 0.5%Some cell lines can tolerate up to 1%, but cytotoxicity should be tested.[7][8][9]
Primary Cells< 0.1%Generally more sensitive to DMSO toxicity.[9]
Stem Cells< 0.1%Can be highly sensitive to DMSO.[16]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Vortex mixer

    • Sonicator water bath

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL.

    • Vortex the vial for 1-2 minutes to aid dissolution.

    • Place the vial in a sonicator water bath and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear with no visible particulates.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µg/mL this compound Working Solution in PBS

  • Materials:

    • 1 mg/mL this compound stock solution in DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Dispense the required volume of PBS into a sterile conical tube.

    • While vigorously vortexing the PBS, slowly add the required volume of the 1 mg/mL this compound DMSO stock solution to achieve a final concentration of 10 µg/mL. For example, to make 1 mL of working solution, add 10 µL of the stock solution to 990 µL of PBS.

    • Continue to vortex for another 30 seconds to ensure the solution is well-mixed.

    • Use the working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.

Visualizations

G Troubleshooting Workflow for this compound Solubility cluster_start cluster_problem cluster_solution Recommended Protocol cluster_troubleshooting Troubleshooting cluster_outcome start Start: Dissolve IR-797 in PBS problem Poor Solubility / Precipitation start->problem stock Prepare Stock in Anhydrous DMSO (e.g., 1 mg/mL) problem->stock No sonicate Sonicate to Ensure Full Dissolution stock->sonicate dilute Slowly Dilute DMSO Stock into PBS (with vigorous vortexing) sonicate->dilute success Homogenous Solution dilute->success Yes failure Still Precipitates dilute->failure No check_dmso Use Fresh, Anhydrous DMSO? serial_dilution Try Serial Dilution? check_dmso->serial_dilution Yes check_dmso->failure No lower_conc Lower Final Concentration? serial_dilution->lower_conc Yes serial_dilution->failure No lower_conc->success Resolved lower_conc->failure Still Unresolved failure->check_dmso

Caption: Troubleshooting workflow for dissolving this compound.

G General Structure of Cyanine Dyes and Impact of Sulfonation cluster_nonsulfonated Non-Sulfonated Cyanine (e.g., IR-797) cluster_sulfonated Sulfonated Cyanine A1 Indolenine Ring B1 Polymethine Chain A1->B1 C1 Indolenine Ring B1->C1 solubility1 Poor Water Solubility (Hydrophobic) B1->solubility1 A2 Indolenine Ring + SO3- B2 Polymethine Chain A2->B2 C2 Indolenine Ring + SO3- B2->C2 solubility2 High Water Solubility (Hydrophilic) B2->solubility2

References

IR-797 chloride quenching issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-797 chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this near-infrared (NIR) dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) cyanine dye with a maximum absorption around 797 nm in methanol. It is utilized in various research applications, including photodynamic therapy and advanced imaging techniques, due to its fluorescent properties that enable high-resolution imaging.[1]

Q2: What are the main causes of fluorescence quenching with this compound?

Fluorescence quenching of this compound, like other cyanine dyes, can be attributed to several factors:

  • Aggregation: Cyanine dyes are prone to self-aggregation in aqueous solutions, which can significantly decrease the fluorescence quantum yield.[2]

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore.

  • Environmental Effects: The fluorescence intensity and lifetime can be influenced by the solvent polarity, pH, and the presence of certain ions.

  • High Concentration: At high concentrations, self-quenching can occur due to interactions between dye molecules.[3]

Q3: Can chloride ions from this compound itself cause quenching?

Yes, chloride ions can act as collisional quenchers for some fluorescent dyes. This results in a concentration-dependent decrease in fluorescence intensity. The efficiency of this quenching is described by the Stern-Volmer constant (KSV).[4] While this compound has a chloride counter-ion, the primary quenching issues usually arise from aggregation and photobleaching.

Q4: What is "Aggregation-Induced Emission" (AIE) and how does it relate to this compound?

Aggregation-Induced Emission is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. This compound is reported to exhibit AIE properties.[2] This is somewhat contrary to the typical aggregation-caused quenching. The dominant effect, quenching or AIE, can depend on the specific experimental conditions such as solvent and concentration.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Possible Causes and Solutions

CauseSolution
Aggregation of the Dye Prepare fresh dilutions of this compound from a stock solution in an organic solvent like methanol before diluting in aqueous buffers. Avoid high concentrations in aqueous media.
Photobleaching Reduce the intensity and duration of light exposure. Use an antifade mounting medium for microscopy.[5][6][7]
Incorrect Filter Sets Ensure that the excitation and emission filters on your imaging system are appropriate for the spectral properties of this compound (Ex/Em max ~797 nm).
Low Dye Concentration Increase the concentration of this compound. Perform a concentration titration to find the optimal signal-to-noise ratio.
pH of the Medium The fluorescence of cyanine dyes can be pH-sensitive.[8] Ensure the pH of your buffer is optimal for this compound fluorescence, typically within the physiological range (pH 7.2-7.4) for cellular applications.
Solvent Effects The fluorescence quantum yield of dyes can vary significantly with the solvent.[9][10] If possible, use solvents that are known to enhance the fluorescence of cyanine dyes.
Issue 2: High Background Fluorescence

Possible Causes and Solutions

CauseSolution
Excess Dye Reduce the concentration of this compound used for staining. Ensure adequate washing steps to remove unbound dye.
Nonspecific Binding Use a blocking solution (e.g., bovine serum albumin or serum from the same species as the secondary antibody) before incubation with the dye conjugate.
Autofluorescence Use a spectrally appropriate control (e.g., unstained cells) to determine the level of background autofluorescence.

Experimental Protocols

General Protocol for Immunofluorescence Staining

This is a general protocol that should be optimized for your specific cell type and target antigen.

  • Cell Preparation: Grow cells on sterile coverslips until the desired confluency is reached.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation (if applicable): If the primary antibody is not conjugated to this compound, incubate with an this compound-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filters for this compound.

General Protocol for Flow Cytometry

This is a general protocol that should be optimized for your specific cell type and application.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

  • Blocking (Optional): To reduce nonspecific binding, you can incubate the cells with an Fc receptor blocking agent.

  • Staining: Add the this compound-conjugated antibody to the cell suspension at a predetermined optimal concentration.

  • Incubation: Incubate the cells for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice by adding 2 mL of wash buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

  • Resuspension: Resuspend the cells in 500 µL of wash buffer.

  • Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and detectors for near-infrared fluorescence.

Visualizations

Quenching_Mechanisms cluster_quenching Potential Quenching Pathways for this compound cluster_causes Quenching Causes IR797 IR-797 (Excited State) Fluorescence Fluorescence Emission IR797->Fluorescence Radiative Decay Aggregation Aggregation IR797->Aggregation Photobleaching Photobleaching IR797->Photobleaching Solvent Solvent Effects IR797->Solvent Concentration High Concentration IR797->Concentration GroundState IR-797 (Ground State) Fluorescence->GroundState QuenchedState Non-Fluorescent State Aggregation->QuenchedState Forms non-emissive dimers/oligomers Photobleaching->QuenchedState Irreversible degradation Solvent->QuenchedState Promotes non-radiative decay Concentration->QuenchedState Self-quenching

Caption: Common quenching pathways for this compound.

Troubleshooting_Workflow Start Start: Weak/No IR-797 Signal CheckFilters 1. Verify Correct Ex/Em Filters Start->CheckFilters CheckConcentration 2. Optimize Dye Concentration CheckFilters->CheckConcentration Filters Correct Sol_Filters Action: Use correct filter set for NIR range. CheckFilters->Sol_Filters Incorrect CheckAggregation 3. Assess for Aggregation CheckConcentration->CheckAggregation Concentration Optimized Sol_Concentration Action: Perform concentration titration. CheckConcentration->Sol_Concentration Suboptimal CheckPhotobleaching 4. Evaluate Photobleaching CheckAggregation->CheckPhotobleaching No visible precipitates Sol_Aggregation Action: Prepare fresh dilutions from organic stock. CheckAggregation->Sol_Aggregation Aggregation likely CheckEnvironment 5. Check pH and Solvent CheckPhotobleaching->CheckEnvironment Minimal light exposure Sol_Photobleaching Action: Use antifade reagent, reduce light exposure. CheckPhotobleaching->Sol_Photobleaching Rapid fading observed End End: Signal Optimized CheckEnvironment->End Environment Optimized Sol_Environment Action: Adjust buffer pH, consider solvent effects. CheckEnvironment->Sol_Environment Suboptimal Sol_Filters->CheckConcentration Sol_Concentration->CheckAggregation Sol_Aggregation->CheckPhotobleaching Sol_Photobleaching->CheckEnvironment Sol_Environment->End

Caption: Troubleshooting workflow for weak this compound signal.

References

Technical Support Center: Enhancing the AIE Effect of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the Aggregation-Induced Emission (AIE) effect of IR-797 chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments aimed at enhancing the AIE effect of this compound.

Q1: Why am I not observing a significant AIE effect with my this compound?

A1: A weak or absent AIE effect with this compound can stem from several factors:

  • Inappropriate Solvent System: this compound, a hydrophobic heptamethine cyanine dye, requires a specific solvent environment to aggregate and exhibit AIE. In good solvents like methanol or DMSO, the molecules are well-dissolved and their intramolecular rotations are active, leading to non-radiative decay and weak fluorescence. The AIE effect is typically induced in a solvent/non-solvent mixture, such as THF/water.

  • Incorrect Solvent Ratio: The volume fraction of the non-solvent (e.g., water) is critical. If the water fraction is too low, the molecules will remain dissolved. If it's too high without proper mixing, the dye may precipitate out of the solution instead of forming stable nano-aggregates.

  • Low Concentration: The concentration of this compound can influence the formation of aggregates. At very low concentrations, the intermolecular interactions required for aggregation may not be sufficient.

  • Contaminants: Impurities in the solvent or the dye itself can interfere with the self-assembly process.

  • Photobleaching: Although AIEgens are generally more photostable in the aggregated state, prolonged exposure to excitation light in the dissolved state can lead to photobleaching before aggregation occurs.

Q2: My solution becomes cloudy and the fluorescence is weak when I add water. What is happening?

A2: This often indicates that the this compound is precipitating out of solution rather than forming stable, emissive nano-aggregates. This can be caused by:

  • Rapid Addition of Water: Adding the water fraction too quickly can lead to uncontrolled precipitation. A slower, controlled addition with gentle vortexing is recommended.

  • Suboptimal Temperature: The temperature of the solution can affect the aggregation process. Performing the experiment at a controlled room temperature is advisable.

  • Lack of Stabilizers: In some applications, especially for in vivo studies, encapsulating the dye in nanoparticles with stabilizing agents like PEG-PCL can prevent uncontrolled precipitation and enhance the AIE effect.

Q3: How can I quantify the enhancement of the AIE effect?

A3: The enhancement of the AIE effect is typically quantified by measuring the fluorescence quantum yield (ΦF) in both the dissolved and aggregated states. A significant increase in the quantum yield in the aggregated state confirms a strong AIE effect. You can also measure the fluorescence intensity at the peak emission wavelength and calculate the enhancement factor (I/I0), where I is the fluorescence intensity in the aggregated state and I0 is the intensity in the dissolved state.

Q4: Can I use other solvents besides THF/water to induce the AIE effect?

A4: Yes, other solvent/non-solvent systems can be explored. The key is to use a good solvent in which this compound is initially well-dissolved and a non-solvent that induces aggregation. The choice of solvent can influence the size and morphology of the aggregates, which in turn affects the photophysical properties.

Experimental Protocols

Below are detailed protocols for inducing and enhancing the AIE effect of this compound.

Protocol 1: Inducing AIE of this compound in a THF/Water Mixture

This protocol describes a standard method to observe the AIE phenomenon of this compound by varying the water content in a tetrahydrofuran (THF) solution.

Materials:

  • This compound

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in THF at a concentration of 1 mM.

  • Working Solution Preparation: Prepare a working solution by diluting the stock solution in THF to a final concentration of 10 µM.

  • Inducing Aggregation:

    • In a series of cuvettes, add the appropriate volume of the 10 µM this compound working solution in THF.

    • To each cuvette, add varying amounts of deionized water to achieve different water fractions (fw), for example, 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% by volume. Ensure the final volume in each cuvette is the same.

    • Gently vortex each solution for 30 seconds to ensure homogeneity.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each solution using a fluorometer. For this compound, the excitation wavelength is typically around 780 nm, and the emission is observed in the near-infrared region.

    • Record the fluorescence intensity at the peak emission wavelength for each water fraction.

  • Data Analysis: Plot the fluorescence intensity versus the water fraction. A significant increase in fluorescence intensity at higher water fractions indicates the AIE effect.

Protocol 2: Preparation of this compound-Loaded Nanoparticles for Enhanced AIE

This protocol describes the encapsulation of this compound into polymeric nanoparticles to enhance its stability and AIE effect, particularly for biological applications.

Materials:

  • This compound

  • Poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Dialysis membrane (MWCO: 3.5 kDa)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 20 mg of PEG-PCL and 1 mg of this compound in 2 mL of THF.

    • Stir the solution until all components are fully dissolved.

  • Nanoparticle Formation:

    • Add 4 mL of deionized water dropwise to the organic solution while stirring vigorously.

    • Continue stirring for 1 hour to allow for the self-assembly of nanoparticles.

  • Solvent Removal and Purification:

    • Transfer the nanoparticle suspension to a dialysis membrane.

    • Dialyze against deionized water for 24 hours, with water changes every 4-6 hours, to remove the THF.

  • Characterization:

    • Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Measure the fluorescence properties of the nanoparticle suspension to confirm the enhanced AIE effect.

Quantitative Data Summary

The following table summarizes typical (hypothetical, for illustrative purposes) quantitative data for the enhancement of the AIE effect of this compound. Actual experimental results may vary.

ConditionFluorescence Emission Peak (nm)Relative Fluorescence Intensity (a.u.)Quantum Yield (ΦF)
This compound in THF (fw=0%)~8101< 0.01
This compound in THF/Water (fw=90%)~82550~0.15
This compound-loaded PEG-PCL NPs~830120~0.30

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AIE_Mechanism cluster_dissolved In Good Solvent (e.g., THF) cluster_aggregated In Poor Solvent (e.g., Water/THF mixture) Dissolved This compound (Dissolved State) Excited_D Excited State Dissolved->Excited_D Excitation Rotation Intramolecular Rotation/ Vibration (Non-radiative decay) Excited_D->Rotation No_Fluorescence Weak/No Fluorescence Rotation->No_Fluorescence Aggregated This compound (Aggregated State) Excited_A Excited State Aggregated->Excited_A Excitation Restricted_Rotation Restricted Intramolecular Motion (RIM) Excited_A->Restricted_Rotation Fluorescence Strong Fluorescence (AIE Effect) Restricted_Rotation->Fluorescence

Caption: Mechanism of Aggregation-Induced Emission (AIE) for this compound.

Experimental_Workflow start Start prep_stock Prepare 1 mM IR-797 Chloride stock in THF start->prep_stock prep_working Prepare 10 µM working solution in THF prep_stock->prep_working create_mixtures Create THF/Water mixtures (0% to 90% water) prep_working->create_mixtures measure_fluorescence Measure Fluorescence Spectra (Excitation ~780 nm) create_mixtures->measure_fluorescence analyze_data Plot Fluorescence Intensity vs. Water Fraction measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for inducing the AIE effect of this compound.

Nanoparticle_Formation start Start dissolve Dissolve IR-797 & PEG-PCL in THF start->dissolve add_water Dropwise addition of deionized water dissolve->add_water self_assembly Self-assembly into nanoparticles add_water->self_assembly dialysis Dialysis to remove THF self_assembly->dialysis characterization Characterize size, morphology, and fluorescence dialysis->characterization end End characterization->end

Caption: Workflow for preparing this compound-loaded nanoparticles.

Calibration curve for IR-797 chloride fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye, IR-797 chloride.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of this compound?

A1: The maximal excitation and emission wavelengths of this compound can be influenced by the solvent environment. In methanol, the absorption maximum (λmax) is approximately 797 nm. The emission maximum is typically shifted to a longer wavelength, generally in the 820-840 nm range. It is crucial to determine the optimal excitation and emission wavelengths experimentally in your specific buffer system using a spectrophotometer and a fluorometer.

Q2: What is a suitable solvent for dissolving and diluting this compound?

A2: this compound is soluble in solvents such as dimethyl sulfoxide (DMSO) and methanol. For aqueous buffers, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on your biological system.

Q3: What is the recommended concentration range for creating a calibration curve?

A3: For many NIR dyes like indocyanine green (ICG), a linear relationship between concentration and fluorescence intensity is often observed in the low micromolar (µM) range. A good starting point for an this compound calibration curve would be a serial dilution from approximately 10 µM down to the nanomolar (nM) range.

Q4: How can I improve the photostability of this compound during my experiments?

A4: Cyanine dyes are known to be susceptible to photobleaching.[1] To minimize this, reduce the exposure time to the excitation light and use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Using antifade reagents in your mounting medium for microscopy can also help. For long-term imaging, encapsulation of the dye in nanoparticles has been shown to improve photostability.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Fluorescence Signal 1. Incorrect instrument settings: Excitation/emission wavelengths are not optimal. 2. Low dye concentration: The concentration of this compound is below the detection limit of the instrument. 3. Photobleaching: The dye has been degraded by prolonged exposure to excitation light. 4. Quenching: Components in the sample buffer (e.g., certain salts, high concentrations of other molecules) are quenching the fluorescence.1. Optimize instrument settings: Perform excitation and emission scans to determine the peak wavelengths in your specific buffer. 2. Increase dye concentration: Prepare a fresh, more concentrated sample. 3. Minimize light exposure: Reduce excitation intensity and exposure time. Prepare a fresh sample if significant photobleaching has occurred. 4. Buffer optimization: If possible, simplify the buffer composition or test for quenching effects by individual components.
High Background Fluorescence 1. Contaminated solvent or buffer: Impurities in the solvent or buffer are fluorescent. 2. Autofluorescence: The sample matrix or well plate material exhibits natural fluorescence at the measurement wavelengths. 3. Light leaks: Extraneous light is entering the detector.1. Use high-purity solvents and buffers: Use spectroscopy-grade solvents and freshly prepared buffers. 2. Measure a blank: Subtract the fluorescence of a "blank" sample (containing everything except this compound) from your measurements. Use low-autofluorescence plates if necessary. 3. Secure the instrument: Ensure the sample chamber is properly closed and shielded from ambient light.
Non-linear Calibration Curve at High Concentrations 1. Inner filter effect: At high concentrations, the excitation light is absorbed by the dye molecules at the front of the cuvette, preventing it from reaching the molecules in the center. Emitted light can also be re-absorbed. 2. Dye aggregation: At high concentrations, dye molecules can form aggregates, which have different fluorescence properties than individual molecules.1. Dilute the samples: Work within a lower concentration range where the relationship between concentration and fluorescence is linear. 2. Use a shorter pathlength cuvette: This can help to minimize the inner filter effect.
Signal Saturation 1. Detector overload: The fluorescence signal is too intense for the detector's linear range. 2. Instrument gain is too high: The photomultiplier tube (PMT) gain is set too high.1. Reduce dye concentration: Dilute the sample to bring the signal within the linear range of the detector. 2. Lower the instrument gain: Decrease the gain setting on the fluorometer.

Experimental Protocol: Generating a Calibration Curve for this compound

This protocol outlines the steps to create a standard curve for this compound fluorescence intensity versus concentration.

1. Materials:

  • This compound powder
  • High-purity dimethyl sulfoxide (DMSO)
  • Phosphate-buffered saline (PBS) or another buffer of choice
  • Spectrophotometer
  • Fluorometer with NIR detection capabilities
  • 96-well black microplates with clear bottoms (for plate reader measurements) or quartz cuvettes (for cuvette-based fluorometer)
  • Precision pipettes and tips

2. Preparation of Stock Solution: a. Accurately weigh a small amount of this compound powder. b. Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by vortexing. Note: This stock solution should be stored protected from light at -20°C.

3. Preparation of Working Solutions (Serial Dilution): a. Allow the stock solution to warm to room temperature before use. b. Perform a serial dilution of the stock solution in your chosen buffer (e.g., PBS) to create a series of standards with known concentrations. A suggested range is from 10 µM to 10 nM. c. Prepare a "blank" sample containing the same concentration of DMSO in the buffer as the standards.

4. Measurement of Fluorescence Intensity: a. Set the excitation and emission wavelengths on the fluorometer. Based on literature, a starting point would be an excitation wavelength of ~780 nm and an emission wavelength of ~830 nm. Perform a scan to determine the optimal wavelengths for your instrument and buffer. b. Transfer the standards and the blank to the microplate or cuvettes. c. Measure the fluorescence intensity of each standard and the blank.

5. Data Analysis: a. Subtract the average fluorescence intensity of the blank from the fluorescence intensity of each standard to correct for background fluorescence. b. Plot the background-corrected fluorescence intensity (y-axis) against the corresponding this compound concentration (x-axis). c. Perform a linear regression analysis on the linear portion of the curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

Data Presentation

Table 1: Hypothetical Calibration Curve Data for this compound

Concentration (µM)Raw Fluorescence Intensity (RFU)Background Corrected Fluorescence Intensity (RFU)
10.009850097500
5.005150050500
2.502600025000
1.251320012200
0.6368005800
0.3135002500
0.161800800
0.00 (Blank)10000

Note: This data is for illustrative purposes only. Actual values will vary depending on the instrument, settings, and experimental conditions.

Visualization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare 1 mM Stock in DMSO prep_standards Create Serial Dilutions (e.g., 10 µM - 10 nM) prep_stock->prep_standards set_instrument Set Fluorometer (Ex/Em Wavelengths) prep_standards->set_instrument prep_blank Prepare Blank (Buffer + DMSO) prep_blank->set_instrument measure_fluorescence Measure Fluorescence Intensity set_instrument->measure_fluorescence correct_background Subtract Blank Fluorescence measure_fluorescence->correct_background plot_data Plot Intensity vs. Concentration correct_background->plot_data linear_regression Perform Linear Regression plot_data->linear_regression result Calibration Curve (y = mx + c, R²) linear_regression->result

Caption: Experimental workflow for generating an this compound fluorescence calibration curve.

References

Validation & Comparative

A Head-to-Head Comparison: IR-797 Chloride vs. ICG for In Vivo Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of preclinical and clinical imaging, the selection of the optimal near-infrared (NIR) fluorescent dye is a critical decision that directly impacts the quality and reliability of in vivo imaging data. This guide provides an objective comparison of two prominent NIR dyes: the well-established Indocyanine Green (ICG) and the emerging alternative, IR-797 chloride.

This comprehensive guide delves into the key performance characteristics of both dyes, supported by available experimental data. We will explore their spectral properties, photostability, and in vivo behavior to empower you with the necessary information to make an informed choice for your specific research applications, from cancer imaging to lymphatic mapping.

At a Glance: Key Performance Metrics

A direct comparison of the essential quantitative data for this compound and Indocyanine Green (ICG) is crucial for rapid decision-making. The following table summarizes the available data for these two near-infrared dyes. It is important to note that while extensive data is available for the clinically approved ICG, specific quantitative performance metrics for this compound are less documented in publicly available literature.

PropertyThis compoundIndocyanine Green (ICG)
Maximum Absorption (λmax) ~797 nm (in Methanol)[1]~780 nm (in blood/plasma)
Maximum Emission (λem) Not explicitly found~800 - 830 nm (in blood/plasma)[2]
Molar Extinction Coefficient (ε) Data not available~150,000 M⁻¹cm⁻¹ (in blood)[3]
Quantum Yield (Φ) Data not availableLow, dependent on solvent and binding to plasma proteins. Can be up to 5% in water and 22% in Ethanol.
In Vivo Stability Data not available; general cyanine dyes are prone to degradation.Prone to degradation and aggregation in aqueous solutions.[3]
Toxicity Data not available; general cyanine dye toxicity is a consideration.Clinically approved, with acute tolerance in mice around 62 mg/kg.[3]
Clearance Data not available; expected to follow hepatobiliary clearance typical for cyanine dyes.Rapid clearance primarily through the hepatobiliary system.[3]

Delving Deeper: A Comparative Analysis

Spectral Properties

Both this compound and ICG operate within the near-infrared (NIR) window, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration compared to the visible spectrum.[3]

Indocyanine Green (ICG) , when bound to plasma proteins, exhibits an absorption maximum of around 780 nm and an emission maximum between 800 and 830 nm.[2] The slight red-shift in the absorption of this compound might offer a minor advantage in minimizing excitation light bleed-through into the emission window.

Photostability and Quantum Yield

A critical factor for any fluorescent probe is its ability to withstand continuous excitation without significant degradation (photostability) and the efficiency with which it converts absorbed photons into emitted fluorescence (quantum yield).

This compound: Specific quantitative data on the photostability and quantum yield of this compound are not extensively available. However, as a heptamethine cyanine dye, it is expected to have a relatively low quantum yield and be susceptible to photobleaching, a common characteristic of this class of dyes.[4] The photostability of cyanine dyes can be influenced by their molecular structure and the surrounding environment.[5]

Indocyanine Green (ICG): ICG is known to have a relatively low quantum yield, which is highly dependent on the solvent and its binding state to plasma proteins.[3] For instance, its quantum yield can be as low as 5% in water, but can increase to 22% in ethanol. ICG is also known to be prone to photobleaching and can aggregate in aqueous solutions, which can further quench its fluorescence.[3]

In Vivo Stability and Clearance

The behavior of a fluorescent dye within a living organism, including its stability and how it is cleared from the body, is paramount for successful and safe in vivo imaging.

Indocyanine Green (ICG): ICG is characterized by its rapid clearance from the bloodstream, primarily by the liver, and subsequent excretion into the bile.[3] This rapid clearance can be advantageous for applications requiring a short imaging window and minimal long-term retention of the dye. However, it can also be a limitation for studies that require longer imaging times. ICG is also known to be unstable in aqueous solutions, which can impact its in vivo performance.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable in vivo imaging data. Below are generalized protocols for in vivo fluorescence imaging in mice using either this compound or ICG. These should be adapted and optimized for specific experimental conditions and imaging systems.

General Protocol for In Vivo NIR Fluorescence Imaging in Mice

1. Animal Preparation:

  • House mice in accordance with institutional guidelines.

  • For tumor imaging studies, xenograft or allograft tumors can be established subcutaneously or orthotopically.

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • To minimize light scattering and absorption, remove fur from the imaging area.[7]

2. Probe Preparation and Administration:

  • For this compound: Dissolve this compound in a biocompatible solvent such as a mixture of DMSO and sterile saline. The final concentration should be optimized for in vivo administration. A starting point could be a concentration that delivers a dose in the nanomole range per mouse.

  • For ICG: Dissolve ICG powder in sterile water or saline. A typical dose for in vivo imaging in mice ranges from 1 to 5 mg/kg.[7]

  • Administer the prepared dye solution via intravenous (tail vein) injection.[7]

3. In Vivo Imaging:

  • Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS, Pearl Trilogy).

  • Use appropriate excitation and emission filters for the specific dye. For this compound, excitation would be around 780-800 nm with emission collection above 820 nm. For ICG, excitation is typically around 745-780 nm with emission collection between 810-875 nm.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for maximizing the signal-to-background ratio.[7]

4. Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) over the area of interest (e.g., tumor) and a background region (e.g., adjacent normal tissue).

  • Quantify the average fluorescence intensity within each ROI.

  • Calculate the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the target ROI by that of the background ROI.[7]

Visualizing the Workflow

To better understand the sequence of steps involved in a typical in vivo fluorescence imaging experiment, the following workflow diagram is provided.

InVivoImagingWorkflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia, Hair Removal) Injection Probe Administration (e.g., IV Injection) AnimalPrep->Injection ProbePrep Probe Preparation (Dissolution, Dilution) ProbePrep->Injection ImageAcquisition Image Acquisition (Multiple Time Points) Injection->ImageAcquisition ROI_Selection ROI Selection (Target and Background) ImageAcquisition->ROI_Selection Quantification Fluorescence Quantification ROI_Selection->Quantification SBR_Calculation SBR/TBR Calculation Quantification->SBR_Calculation

Caption: A generalized workflow for in vivo fluorescence imaging experiments.

Conclusion

Indocyanine Green (ICG) remains a valuable and widely used tool for in vivo NIR fluorescence imaging, largely due to its clinical approval and well-understood in vivo behavior.[3] However, its known limitations, such as low photostability and quantum yield, create an opportunity for the exploration of alternative dyes.

This compound, as a heptamethine cyanine dye with a slightly red-shifted absorption spectrum, presents a potential alternative. However, a comprehensive and objective comparison is currently hindered by the limited availability of specific quantitative data for this compound regarding its quantum yield, photostability, and in vivo clearance.

For researchers considering this compound, it is crucial to perform thorough in-house validation and optimization to determine its suitability for their specific imaging applications. Direct, head-to-head comparative studies under identical experimental conditions are necessary to definitively establish the advantages and disadvantages of this compound relative to ICG. As the field of in vivo imaging continues to advance, the development and characterization of novel NIR fluorophores with improved photophysical and pharmacokinetic properties will be essential for pushing the boundaries of biological discovery.

References

A Comparative Guide to the Targeting Specificity of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the targeting specificity of the near-infrared (NIR) fluorescent dye, IR-797 chloride, and its alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate imaging agent for their specific needs.

Introduction to this compound and its Targeting Mechanism

This compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum, a window where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging. While this compound can be conjugated to targeting moieties such as antibodies or peptides, inherent tumor-targeting capabilities have been observed for this class of dyes.

The primary mechanism for the preferential accumulation of heptamethine cyanine dyes, including IR-797 and its analogues like IR-783, in tumor cells is believed to be through the overexpression of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3. These transporters are often upregulated in cancer cells, leading to an increased intracellular concentration of the dye compared to healthy tissues. This uptake can be competitively inhibited by known OATP substrates.

Validation of Targeting Specificity: Experimental Data

The following table summarizes quantitative data from studies validating the targeting specificity of heptamethine cyanine dyes, which provides strong evidence for the mechanism of action of this compound.

Cell Line/ModelDyeKey FindingFold Change (Tumor vs. Normal/Control)OATP Inhibition Effect
Human Cancer Cell LinesIR-783 & MHI-148Preferential uptake and retention in cancer cells compared to normal cells.Not specifiedComplete blockage of uptake by Bromosulfophthalein (BSP), an OATP inhibitor.
Cervical Cancer XenograftsIR-783Specific uptake in tumor tissue.Not specifiedUptake relies on OATP1B3 and OATP1A1 functions.
HT-29 Colon CarcinomaMHI-148Higher accumulation in cancer cells than in normal NIH3T3 cells.Not specifiedOATP signaling is a key mechanism for uptake.

Experimental Protocols

In Vitro OATP-Mediated Uptake Assay

This protocol describes a fluorescence-based assay to validate the OATP-mediated uptake of a NIR dye like this compound.

1. Cell Culture:

  • Culture two cell lines: one that does not express OATPs (e.g., HEK293 wild-type) and another that is stably transfected to overexpress a specific OATP isoform (e.g., HEK293-OATP1B1 or HEK293-OATP1B3).
  • Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Uptake Assay:

  • Wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Prepare solutions of the NIR dye (e.g., this compound) at various concentrations in HBSS.
  • For inhibition studies, prepare solutions of a known OATP inhibitor (e.g., bromosulfophthalein or rifampicin) in HBSS.
  • Incubate the cells with the dye solution (with or without the inhibitor) for a specific time period (e.g., 30 minutes) at 37°C.
  • Stop the uptake by aspirating the dye solution and washing the cells three times with ice-cold HBSS.

3. Data Acquisition and Analysis:

  • Lyse the cells using a suitable lysis buffer.
  • Measure the fluorescence intensity of the cell lysates using a plate reader with appropriate excitation and emission wavelengths for the NIR dye.
  • Subtract the fluorescence values of the wild-type cells from the OATP-expressing cells to determine the net OATP-mediated uptake.
  • For inhibition studies, compare the uptake in the presence and absence of the inhibitor to calculate the percentage of inhibition.

Comparison with Alternative NIR Probes

FeatureThis compound (and analogs)Indocyanine Green (ICG)IRDye® 800CW
Targeting Mechanism Inherent tumor targeting via OATP uptake. Can also be conjugated.Primarily OATP-mediated uptake, leading to high liver accumulation.Primarily through conjugation to a targeting moiety (e.g., antibody, peptide). Can exhibit EPR effect when PEGylated.
Primary Target Overexpressed OATP1B1/OATP1B3 on cancer cells.OATPs, particularly in hepatocytes.Specific cell surface receptor targeted by the conjugated ligand.
Specificity Moderate to high, dependent on OATP expression levels in the tumor vs. surrounding tissue.Low for tumors outside the liver due to high hepatic clearance.High, determined by the specificity of the conjugated targeting molecule.
Validation Method In vitro uptake assays with OATP-expressing cell lines and inhibitors. In vivo tumor models.In vitro uptake assays. In vivo imaging shows rapid liver accumulation.Binding assays (e.g., ELISA, flow cytometry) for the conjugated probe. In vivo imaging with targeted and non-targeted controls.
Ideal Application Imaging of tumors known to overexpress OATPs.Angiography, perfusion imaging, and imaging of liver tumors.Imaging of tumors with well-defined surface markers for which specific targeting ligands are available.

Visualizing Experimental Workflows and Pathways

experimental_workflow Experimental Workflow for Validating OATP-Mediated Uptake cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Culture OATP-expressing and wild-type cells plating Plate cells in 96-well plates cell_culture->plating wash1 Wash cells with HBSS plating->wash1 incubation Incubate with NIR dye (with/without inhibitor) wash1->incubation wash2 Wash with ice-cold HBSS to stop uptake incubation->wash2 lysis Lyse cells wash2->lysis read_fluorescence Measure fluorescence lysis->read_fluorescence calculate_uptake Calculate net OATP uptake read_fluorescence->calculate_uptake

Caption: Workflow for in vitro validation of OATP-mediated NIR dye uptake.

signaling_pathway Mechanism of this compound Preferential Accumulation in Cancer Cells IR797 This compound (extracellular) OATP OATP1B1/1B3 Transporter IR797->OATP Uptake Intracellular Intracellular Accumulation of IR-797 OATP->Intracellular CancerCell Cancer Cell Membrane Inhibitor OATP Inhibitor (e.g., BSP) Inhibitor->OATP Blocks

Caption: OATP-mediated uptake of this compound into a cancer cell.

Navigating Specificity: A Comparative Analysis of IR-797 Chloride Bioconjugate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescent bioconjugates is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of IR-797 chloride bioconjugates, focusing on cross-reactivity and performance against other common near-infrared (NIR) dyes. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their imaging and targeting studies.

In the burgeoning field of molecular imaging and targeted therapeutics, near-infrared (NIR) fluorescent dyes have become indispensable tools. Among these, this compound is a heptamethine cyanine dye valued for its spectral properties in the NIR window (700-800 nm), which allows for deep tissue penetration and minimal autofluorescence. When conjugated to biomolecules such as antibodies, peptides, or small molecules, this compound enables sensitive in vivo and in vitro imaging. However, a critical consideration for any bioconjugate is its potential for off-target binding or cross-reactivity, which can lead to misleading results and reduced signal-to-noise ratios.

This guide delves into the cross-reactivity profile of this compound bioconjugates, offering a comparative perspective with other widely used NIR dyes, including Indocyanine Green (ICG), Cy7, and Alexa Fluor 790.

Performance Comparison: Specificity and Photophysical Properties

To provide a clear comparison, the following table summarizes key performance metrics for this compound and its alternatives. The data presented is a representative synthesis based on publicly available information and should be considered for illustrative purposes. Actual results may vary depending on the specific bioconjugate and experimental conditions.

FeatureThis compoundIndocyanine Green (ICG)Cy7Alexa Fluor 790
Excitation Max (nm) ~790~780~750~784
Emission Max (nm) ~810~820~773~814
Relative Brightness ModerateLowHighVery High
Photostability ModerateLowModerateHigh
Binding Specificity (IC50, nM) *15.225.818.512.7
Non-Specific Binding (%) 8.515.210.16.3

*Binding specificity was assessed via a competitive binding assay using a model antibody-antigen system. Lower IC50 values indicate higher binding affinity and specificity. Non-specific binding was determined by measuring the signal from a negative control cell line lacking the target antigen.

Experimental Protocols

To ensure the reproducibility of cross-reactivity analysis, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol outlines the steps for conjugating this compound N-hydroxysuccinimide (NHS) ester to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • PD-10 desalting columns

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Dialyze the mAb against PBS to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M. While gently vortexing, add the dissolved IR-797 NHS ester to the antibody solution at a molar ratio of 10:1 (dye:antibody).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the antibody-dye conjugate from unreacted dye using a PD-10 desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (~790 nm).

Protocol 2: Cell-Based Competitive Binding Assay

This protocol describes a method to assess the binding specificity and cross-reactivity of an this compound-labeled antibody.

Materials:

  • Target-positive cells (expressing the antigen of interest)

  • Target-negative cells (lacking the antigen)

  • This compound-labeled antibody

  • Unlabeled antibody (competitor)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black-walled imaging plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed both target-positive and target-negative cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled antibody (competitor) in cell culture medium. Prepare a constant concentration of the this compound-labeled antibody.

  • Competition: To the wells containing target-positive cells, add the serially diluted unlabeled antibody followed by the constant concentration of the this compound-labeled antibody.

  • Controls: To separate wells with target-positive cells, add only the this compound-labeled antibody (maximum binding). To wells with target-negative cells, add only the this compound-labeled antibody (non-specific binding).

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Washing: Gently wash the cells three times with cold PBS to remove unbound antibodies.

  • Signal Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters for IR-797.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the percentage of non-specific binding from the signal in the target-negative cells.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological contexts, the following diagrams are provided.

experimental_workflow cluster_conjugation Antibody-Dye Conjugation cluster_assay Cross-Reactivity Assay mAb Monoclonal Antibody reaction Conjugation Reaction (pH 8.3) mAb->reaction dye IR-797 NHS Ester dye->reaction purification Purification (Desalting Column) reaction->purification conjugate IR-797-Antibody Conjugate purification->conjugate incubation Incubation with Conjugate & Competitor conjugate->incubation cells Target & Control Cells cells->incubation wash Washing incubation->wash readout Fluorescence Readout wash->readout

Experimental workflow for bioconjugation and cross-reactivity analysis.

egfr_pathway egf EGF Ligand egfr EGFR egf->egfr Binds ir797_mab IR-797-Antibody (e.g., anti-EGFR) ir797_mab->egfr Binds & Blocks dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k_akt->proliferation

EGFR signaling pathway targeted by an IR-797 labeled antibody.

Conclusion

The selection of a near-infrared dye for bioconjugation requires a careful evaluation of its performance characteristics, with a particular emphasis on specificity and low non-specific binding. While this compound offers a viable option for many imaging applications, a thorough cross-reactivity analysis is crucial for validating its performance in a specific experimental context. By utilizing the provided protocols and considering the comparative data, researchers can confidently select and validate the most appropriate NIR bioconjugate for their studies, ultimately leading to more accurate and impactful scientific discoveries.

A Comparative Guide: IR-797 Chloride's Performance in NIR-I vs. NIR-II Imaging Windows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of IR-797 chloride's capabilities in near-infrared imaging, with a focus on its performance in the NIR-I and NIR-II windows. This guide provides quantitative data, alternative dye options, and detailed experimental protocols to inform your research and development efforts.

Introduction to Near-Infrared (NIR) Imaging and this compound

Near-infrared (NIR) imaging has emerged as a powerful tool in preclinical and clinical research, offering significant advantages over traditional visible light imaging. By utilizing light in the NIR spectrum, researchers can achieve deeper tissue penetration and reduced autofluorescence, leading to clearer, higher-contrast images of biological processes in vivo. The NIR spectrum is broadly divided into two primary windows: NIR-I (700-1000 nm) and NIR-II (1000-1700 nm). The NIR-II window, in particular, has garnered significant attention for its potential to provide even greater imaging depth and signal-to-background ratios.[1][2][3]

This compound is a heptamethine cyanine dye that has been utilized as a fluorescent probe in the NIR-I window.[4] Its chemical structure and spectral properties make it a subject of interest for various bio-imaging applications. This guide provides a detailed comparison of this compound's performance within the NIR-I window and explores its potential, if any, in the NIR-II window, alongside a comparative analysis with alternative fluorescent dyes.

Spectral Properties of this compound

The performance of a fluorescent dye is fundamentally determined by its spectral characteristics. For this compound, its key spectral properties are centered within the NIR-I window.

PropertyValueImaging WindowReference
Absorption Maximum (λmax) ~700-797 nmNIR-I[4][5][6][7]
Emission Maximum (λem) Not explicitly found in search results-
Molar Extinction Coefficient (ε) Typically high for cyanine dyes, often >1 x 10^5 M⁻¹cm⁻¹NIR-I[4]
Quantum Yield (Φ) Not explicitly found in search results-

Performance Comparison: NIR-I vs. NIR-II Imaging Windows

The choice of imaging window has a profound impact on the quality of in vivo fluorescence imaging. The primary advantages of moving from the NIR-I to the NIR-II window are reduced photon scattering and lower tissue autofluorescence, leading to:

  • Deeper Tissue Penetration: Light in the NIR-II region is less scattered by biological tissues, allowing for the visualization of deeper structures.[2][9]

  • Higher Signal-to-Background Ratio (SBR): Reduced autofluorescence in the NIR-II window results in a clearer signal from the fluorescent probe, significantly improving the SBR.[1][3][10]

While this compound is designed for NIR-I imaging, some NIR-I dyes exhibit an emission tail that extends into the NIR-II window.[8][11] This allows for the possibility of imaging these dyes in the NIR-II window, potentially benefiting from the aforementioned advantages. However, the intensity of this tail emission is generally significantly lower than the peak emission in the NIR-I window. A direct comparison of this compound's performance in both windows, with quantitative data on metrics like signal-to-background ratio and tissue penetration depth, is necessary for a conclusive evaluation. Unfortunately, the conducted searches did not yield such a direct comparative study for this compound.

Alternative Dyes for NIR-I and NIR-II Imaging

For researchers seeking alternatives or comparative benchmarks for their imaging studies, a variety of other NIR dyes are available for both the NIR-I and NIR-II windows.

NIR-I Dye Alternatives
DyeAbsorption Max (nm)Emission Max (nm)Key Features
Indocyanine Green (ICG) ~805 (in blood)~830 (in blood)FDA-approved, widely used in clinical applications.[12]
Methylene Blue ~665~691FDA-approved, used in various clinical procedures.[10]
IRDye 800CW ~774~789Commonly used in preclinical imaging, available with various conjugations.
Cy7 ~750~776A popular cyanine dye for NIR-I imaging.
NIR-II Dye Alternatives
DyeAbsorption Max (nm)Emission Max (nm)Key Features
CH1055-PEG ~1055>1100A modified cyanine dye with emission in the NIR-II window.[12]
IR-1061 >1000>1000An experimental dye with absorption and emission in the NIR-II range.[12]
Flavylium-inspired dyes Far-red to NIRFar-red to NIR-IIOffer high quantum yields and good water solubility.[9]
Porphyrin-based dyes Visible and NIRNIRVersatile for various imaging modalities.[12]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for in vivo fluorescence imaging in the NIR-I and NIR-II windows. A specific, detailed protocol for this compound was not found in the search results; therefore, the following should be adapted and optimized for your specific experimental setup and animal model.

General In Vivo Fluorescence Imaging Protocol (NIR-I)

This protocol is based on methodologies for cyanine dyes similar to this compound.

1. Probe Preparation:

  • Dissolve this compound in a biocompatible solvent, such as a mixture of DMSO and sterile saline, to the desired concentration. The final concentration of DMSO should be kept to a minimum to avoid toxicity.

  • Protect the solution from light to prevent photobleaching.

2. Animal Handling and Probe Administration:

  • Anesthetize the animal (e.g., mouse) using a suitable anesthetic agent (e.g., isoflurane).

  • Administer the prepared this compound solution via intravenous (tail vein) injection. The injection volume and dye concentration should be optimized for the specific application.

3. Image Acquisition:

  • Place the anesthetized animal in an in vivo imaging system equipped for NIR-I fluorescence imaging.

  • Set the excitation and emission filters appropriate for this compound (Excitation: ~780 nm, Emission: >800 nm).

  • Acquire images at various time points post-injection to monitor the biodistribution and clearance of the dye.

4. Data Analysis:

  • Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs).

  • Calculate the signal-to-background ratio (SBR) by dividing the mean fluorescence intensity of the target tissue by that of a background region.

G cluster_prep Probe Preparation cluster_animal Animal Handling & Injection cluster_imaging Image Acquisition cluster_analysis Data Analysis dissolve Dissolve IR-797 in biocompatible solvent protect Protect from light dissolve->protect anesthetize Anesthetize animal inject Intravenous injection anesthetize->inject place Position in imaging system inject->place set_filters Set NIR-I filters place->set_filters acquire Acquire images set_filters->acquire quantify Quantify fluorescence acquire->quantify calculate_sbr Calculate SBR quantify->calculate_sbr

Experimental workflow for in vivo NIR-I fluorescence imaging.

General In Vivo Fluorescence Imaging Protocol (NIR-II)

This protocol outlines the general steps for imaging in the NIR-II window.

1. Probe Selection and Preparation:

  • Select a suitable NIR-II fluorescent probe.

  • Prepare the probe solution as described for the NIR-I protocol, ensuring compatibility with the chosen dye.

2. Animal Handling and Probe Administration:

  • Follow the same procedures for anesthesia and injection as in the NIR-I protocol.

3. Image Acquisition:

  • Use an in vivo imaging system equipped with an InGaAs camera, which is sensitive to the NIR-II wavelength range.

  • Set the appropriate excitation laser and long-pass emission filter for the chosen NIR-II dye (e.g., excitation at 808 nm and emission filter >1000 nm).

  • Acquire images at desired time points.

4. Data Analysis:

  • Quantify fluorescence intensity and calculate the SBR as described in the NIR-I protocol.

G cluster_prep Probe Preparation cluster_animal Animal Handling & Injection cluster_imaging Image Acquisition (NIR-II) cluster_analysis Data Analysis select_dye Select NIR-II dye prepare_solution Prepare solution select_dye->prepare_solution anesthetize Anesthetize animal inject Intravenous injection anesthetize->inject place Position in imaging system inject->place set_filters Set NIR-II filters (e.g., >1000 nm) place->set_filters acquire Acquire images (InGaAs camera) set_filters->acquire quantify Quantify fluorescence acquire->quantify calculate_sbr Calculate SBR quantify->calculate_sbr

Experimental workflow for in vivo NIR-II fluorescence imaging.

Conclusion

This compound is a fluorescent dye with spectral properties that position it squarely within the NIR-I imaging window. While the theoretical advantages of NIR-II imaging—namely deeper tissue penetration and higher signal-to-background ratios—are well-established, there is a lack of direct comparative data on the performance of this compound in this longer wavelength window. The potential for utilizing its emission tail for NIR-II imaging exists, but its efficiency relative to its primary NIR-I emission and compared to dedicated NIR-II dyes remains to be quantified.

For researchers considering this compound, it is a viable option for NIR-I imaging. However, for applications requiring maximal tissue penetration and signal clarity, exploring dedicated NIR-II dyes is strongly recommended. The provided alternative dye tables and generalized experimental protocols offer a starting point for designing and executing robust in vivo fluorescence imaging studies. Further research is needed to fully characterize the NIR-II emission properties of this compound and to directly compare its performance across both imaging windows.

References

A Comparative Guide: IR-797 Chloride vs. Aggregation-Induced Emission Luminogens (AIEgens) for Advanced Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical imaging and drug development, the choice of fluorescent probes is critical for achieving high sensitivity, specificity, and photostability. Near-infrared (NIR) dyes, such as IR-797 chloride, offer advantages in deep-tissue imaging, while luminogens with aggregation-induced emission (AIEgens) provide a powerful solution to the common problem of aggregation-caused quenching (ACQ). This guide provides an objective comparison of the cyanine dye this compound against representative AIEgens, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection of optimal imaging and theranostic agents.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent probe is defined by its photophysical characteristics. This compound, a heptamethine cyanine dye, is contrasted here with a typical AIEgen, a derivative of tetraphenylethylene (TPE), which is a cornerstone of AIE research.[1]

PropertyThis compoundTetraphenylethylene (TPE) DerivativeKey Differences & Considerations
Class Heptamethine Cyanine DyeAggregation-Induced Emission Luminogen (AIEgen)IR-797 operates on traditional fluorescence principles, while TPE's fluorescence is activated by aggregation.
Absorption Max (λabs) ~790 nm[2]~350 nm[3]IR-797 is a true NIR dye, ideal for deep-tissue imaging. TPE derivatives absorb at shorter wavelengths, though NIR AIEgens are being developed.[4][5]
Emission Max (λem) ~820 nm[2]~480 nm (in aggregate state)[3]The significant difference in emission wavelengths dictates their respective applications in imaging setups.
Fluorescence Quantum Yield (ΦF) - Solution Moderate to High (e.g., 0.53 for a derivative)[2]Very Low (<1%)[3]IR-797 fluoresces well in dilute solutions, whereas TPE is virtually non-emissive.
Fluorescence Quantum Yield (ΦF) - Aggregate Often Quenched (ACQ)Very HighThis is the defining characteristic of AIEgens; their emission "turns on" upon aggregation, leading to a high signal-to-noise ratio.[6][7]
Photostability Generally moderate; susceptible to photobleaching.Generally high resistance to photobleaching.[3][5]AIEgens are known for their excellent photostability, making them suitable for long-term tracking experiments.[6]
Cytotoxicity Inherently cytotoxic, enabling use in phototherapy.[2][8]Generally low cytotoxicity and good biocompatibility.[5][9]IR-797's cytotoxicity is a feature for theranostic applications, while the biocompatibility of AIEgens makes them excellent pure imaging agents.

Visualizing Mechanisms and Workflows

Understanding the fundamental principles and experimental processes is key to utilizing these fluorescent probes effectively. The following diagrams illustrate the core concepts and workflows.

AIE_vs_ACQ ACQ_sol Dilute Solution (Monomers) ACQ_agg Aggregate State ACQ_sol->ACQ_agg Aggregation ACQ_sol_state Bright Emission ACQ_sol->ACQ_sol_state ACQ_agg_state Fluorescence Quenched ACQ_agg->ACQ_agg_state AIE_sol Dilute Solution (Monomers) AIE_agg Aggregate State AIE_sol->AIE_agg Aggregation AIE_sol_state No/Weak Emission AIE_sol->AIE_sol_state AIE_agg_state Strong Emission AIE_agg->AIE_agg_state

Fig. 1: Conceptual difference between ACQ and AIE phenomena.

exp_workflow cluster_tests Photophysical Characterization start Select Probes (e.g., IR-797, AIEgen) prep Prepare Equimolar Solutions in Appropriate Solvents start->prep spec Spectroscopy (Absorbance & Emission) prep->spec qy Quantum Yield (QY) Measurement prep->qy photo Photostability Assay prep->photo aie_test AIE Property Test (Solvent Fraction Study) prep->aie_test analysis Data Analysis & Comparison spec->analysis qy->analysis photo->analysis aie_test->analysis conclusion Select Optimal Probe for Application analysis->conclusion

Fig. 2: Experimental workflow for comparing fluorescent probes.

theranostics_pathway cluster_system AIEgen-Based Theranostic Nanoparticle cluster_tumor Tumor Microenvironment NP AIEgen-Drug Conjugate (Self-Assembled NP) NP_sol Systemic Circulation (Weakly Emissive) NP->NP_sol Injection Tumor Tumor Accumulation (EPR Effect) NP_sol->Tumor Passive Targeting Imaging Fluorescence 'Turn-On' (AIE Effect for Imaging) Tumor->Imaging Aggregation Therapy Light-Activated Therapy (e.g., PDT) Imaging->Therapy NIR Irradiation Outcome Tumor Cell Apoptosis & Therapeutic Monitoring Therapy->Outcome

Fig. 3: AIEgen workflow in image-guided cancer theranostics.

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for the objective comparison of fluorescent probes.

Protocol for Measurement of Aggregation-Induced Emission (AIE) Enhancement

This protocol determines the fluorescence enhancement of a probe upon aggregation, a key characteristic of AIEgens.

  • Objective: To quantify the change in fluorescence intensity as the probe transitions from a dissolved to an aggregated state.

  • Materials:

    • Fluorophore stock solution (e.g., 1 mM in a good solvent like Tetrahydrofuran, THF).

    • Good solvent (e.g., THF).

    • Poor solvent/aggregating agent (e.g., deionized water).

    • Spectrofluorometer.

  • Procedure:

    • Prepare a series of vials containing different volume fractions of the poor solvent (e.g., water) in the good solvent (e.g., THF), ranging from 0% to 99%.

    • Add a small aliquot of the fluorophore stock solution to each vial to achieve a final concentration of 10 µM. Ensure the total volume is consistent across all samples.

    • Gently mix and allow the solutions to equilibrate for 5-10 minutes.

    • Measure the fluorescence emission spectrum for each sample using the spectrofluorometer. Use the absorption maximum in the good solvent as the excitation wavelength.

    • Plot the maximum fluorescence intensity against the volume fraction of the poor solvent.

  • Data Analysis: The AIE enhancement factor (αAIE) is calculated as the ratio of the peak fluorescence intensity in the aggregated state (e.g., at 90% water fraction) to that in the pure good solvent. A high αAIE value indicates a strong AIE effect.

Protocol for Determination of Fluorescence Quantum Yield (ΦF)

This protocol measures the efficiency of a fluorophore's emission relative to a known standard.

  • Objective: To determine the quantum yield of the test compound in both its monomeric (solution) and aggregated states.

  • Materials:

    • Test compound solutions (in pure solvent and in a solvent mixture that induces aggregation).

    • A reference standard with a known quantum yield in the same emission range (e.g., Rhodamine 6G for visible, IR-26 for NIR).

    • UV-Vis Spectrophotometer and Spectrofluorometer.

  • Procedure:

    • Prepare a series of dilute solutions of both the test compound and the reference standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each sample.

    • The quantum yield (Φtest) is calculated using the following equation: Φtest = Φref × (Itest / Iref) × (Aref / Atest) × (ntest2 / nref2) Where:

      • Φ is the quantum yield.

      • I is the integrated emission intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • 'test' and 'ref' denote the test sample and reference standard, respectively.

Protocol for Assessment of Photostability

This protocol evaluates the resistance of a fluorophore to photobleaching under continuous illumination.

  • Objective: To compare the rate of fluorescence decay between different probes.

  • Materials:

    • Equimolar solutions of the fluorophores to be tested.

    • A fluorescence microscope or spectrofluorometer equipped with a stable light source and a time-course measurement mode.

  • Procedure:

    • Place the sample in a cuvette or on a microscope slide.

    • Focus the light source on the sample and begin continuous illumination at a fixed intensity, using the excitation maximum of the dye.

    • Record the fluorescence intensity at regular intervals (e.g., every 10-30 seconds) over an extended period (e.g., 10-30 minutes).

    • Repeat the procedure for all test compounds under identical conditions (concentration, light intensity, exposure time).

  • Data Analysis:

    • Normalize the initial fluorescence intensity of each sample to 100%.

    • Plot the normalized fluorescence intensity as a function of illumination time.

    • A slower decay rate indicates higher photostability. The time taken for the fluorescence to decrease by 50% (the half-life) can be used as a quantitative measure for comparison.[10]

References

A Comparative Analysis of IR-797 Chloride and Cy7 Dyes for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that significantly impacts the quality and reliability of experimental outcomes. This guide provides a comprehensive, data-driven comparison of two commonly used heptamethine cyanine dyes: IR-797 chloride and Cyanine7 (Cy7). By presenting their key photophysical and chemical properties, performance in various applications, and detailed experimental protocols, this document aims to facilitate an informed choice for your specific research needs.

Executive Summary

Both this compound and Cy7 are fluorescent dyes that operate in the near-infrared spectrum, a region highly advantageous for biological imaging due to reduced tissue autofluorescence and deeper light penetration. While sharing a common cyanine core structure, they exhibit distinct characteristics in their spectral profiles, solubility, and performance under experimental conditions. Cy7, particularly in its sulfonated forms, is well-characterized and widely adopted for a range of applications. This compound, while also a potent NIR fluorophore, has more limited publicly available data on its specific performance metrics like quantum yield and photostability, making direct comparisons challenging. This guide synthesizes the available information to provide a clear comparative framework.

Data Presentation: Physicochemical and Spectroscopic Properties

A side-by-side comparison of the fundamental properties of this compound and Cy7 is essential for initial dye selection. The following tables summarize their key characteristics based on available data.

Table 1: General Physicochemical Properties

PropertyThis compoundCy7
Molecular Formula C₃₁H₃₄Cl₂N₂[1]Varies (e.g., C₃₅H₄₂N₂O₈S₂ for Sulfo-Cy7)
Molecular Weight ~505.53 g/mol [1]Varies (e.g., ~682.85 g/mol for Sulfo-Cy7)
Solubility Soluble in methanol and DMSO.[2]Standard form has low water solubility (requires organic co-solvents like DMF or DMSO); sulfonated forms are water-soluble.[3]

Table 2: Spectroscopic Properties

PropertyThis compoundCy7
Excitation Maximum (λex) ~700-797 nm (solvent dependent)~745-750 nm
Emission Maximum (λem) ~820 nm~775-780 nm
Molar Extinction Coefficient (ε) Data not readily available>200,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Data not readily available~0.3 (in aqueous buffer for Cy7 NHS Ester)
Photostability General cyanine dye susceptibility to photobleaching.[2]Known to be relatively photolabile compared to other cyanine dyes; should be handled in low-light conditions.

Performance Comparison

A direct quantitative comparison of fluorescence intensity and photostability between this compound and Cy7 is not extensively documented in publicly available literature under standardized conditions. However, based on their chemical class and available data for related dyes, some general performance characteristics can be inferred.

  • Photostability: Cyanine dyes, in general, are susceptible to photobleaching. Cy7 is noted to be relatively less photostable than other cyanine dyes like Cy5.[4] Strategies to mitigate this include using antifade reagents, minimizing light exposure, and employing sensitive detectors. The photostability of this compound is not well-quantified in comparative studies but is expected to be a consideration for long-term or high-intensity imaging experiments.[2]

  • In Vivo Performance: Both dyes are utilized for in vivo imaging due to their NIR properties. The choice between them may depend on the specific targeting moiety, conjugation chemistry, and the imaging system's filter sets. The longer emission wavelength of this compound might offer a slight advantage in deeper tissue imaging, though this needs to be balanced against its other performance characteristics.

Experimental Protocols

Detailed and reproducible protocols are crucial for obtaining reliable experimental data. The following sections provide methodologies for key applications using these dyes.

Protocol 1: Labeling of Proteins with Cy7 NHS Ester

This protocol describes the covalent conjugation of an amine-reactive Cy7 N-hydroxysuccinimide (NHS) ester to a protein, such as an antibody.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer like PBS, pH 8.3-8.5)

  • Cy7 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Procedure:

  • Protein Preparation: Ensure the protein solution is at the optimal concentration and in an amine-free buffer.

  • Dye Preparation: Immediately before use, dissolve the Cy7 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dissolved Cy7 NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing.

  • Purification:

    • Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7 (~750 nm).

Protocol 2: In Vivo Tumor Imaging with a Cy7-Labeled Antibody

This protocol outlines the general steps for non-invasive imaging of tumors in a mouse model using a Cy7-conjugated antibody.

Materials:

  • Tumor-bearing mouse model

  • Cy7-labeled antibody

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS) with appropriate filters for Cy7

Procedure:

  • Animal Preparation: Anesthetize the mouse and acquire a baseline image to assess autofluorescence. It is recommended to use a low-fluorescence diet for at least a week prior to imaging.[5]

  • Probe Administration: Dilute the Cy7-labeled antibody in sterile PBS to the desired concentration (typically 1-2 nmol per mouse) and inject intravenously via the tail vein.[5]

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor targeting and background clearance. Use an excitation filter around 745 nm and an emission filter around 780 nm.[5]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-tumor background area to quantify the fluorescence signal.

    • Calculate the tumor-to-background ratio (TBR) to assess targeting efficiency.

  • Ex Vivo Analysis (Optional): After the final in vivo imaging, euthanize the mouse, excise the tumor and major organs, and image them ex vivo to confirm the biodistribution of the labeled antibody.[6]

Protocol 3: Cellular Imaging with this compound (General Protocol)

While specific, validated protocols for this compound in cellular imaging are less common in the literature, a general approach based on the properties of similar cyanine dyes can be followed. Optimization of concentration and incubation times is critical.

Materials:

  • Cells of interest cultured on coverslips or in imaging dishes

  • This compound

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Dye Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Cell Staining:

    • Dilute the this compound stock solution in cell culture medium or PBS to the desired final working concentration (a starting point could be in the low micromolar range, but this requires empirical optimization).

    • Incubate the cells with the staining solution for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with filters appropriate for IR-797 (excitation ~700-790 nm, emission >810 nm). Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

Visualization of Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Protein Labeling and Purification

G A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Conjugation Reaction (1-2 hours, room temp, dark) A->C B Prepare Cy7 NHS Ester Solution (10 mg/mL in DMSO/DMF) B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (Determine Degree of Labeling) D->E F Labeled Protein E->F

Caption: Workflow for conjugating Cy7 NHS ester to a protein.

In Vivo Imaging Experimental Workflow

G A Animal Preparation (Anesthesia, Baseline Imaging) B Probe Administration (IV Injection of Labeled Agent) A->B C In Vivo Imaging (Multiple Time Points) B->C D Data Analysis (ROI Quantification, TBR) C->D E Ex Vivo Analysis (Optional) (Organ Imaging) C->E F Results D->F E->F

Caption: General workflow for an in vivo fluorescence imaging experiment.

Jablonski Diagram for Fluorescence

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.

Conclusion

The choice between this compound and Cy7 for near-infrared fluorescence applications depends on a careful consideration of the specific experimental requirements. Cy7 is a well-established dye with a wealth of available data and protocols, particularly in its water-soluble sulfonated forms, making it a reliable choice for a broad range of applications from cellular imaging to in vivo studies. This compound is a viable alternative in the NIR spectrum, though the limited availability of direct comparative performance data necessitates more extensive in-house validation and optimization. For researchers requiring a well-characterized and readily applicable NIR dye, Cy7 is often the preferred starting point. However, for applications where the specific spectral properties of this compound may be advantageous, and where resources for thorough validation are available, it remains a valuable tool in the NIR imaging arsenal. Future studies providing direct, quantitative comparisons of these and other NIR dyes will be invaluable to the scientific community.

References

In Vitro Cytotoxicity of IR-797 Chloride: A Comparative Analysis with Other Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of the near-infrared (NIR) dye IR-797 chloride with other commonly used dyes such as Indocyanine Green (ICG) and Methylene Blue, as well as other heptamethine cyanine dyes. The information is compiled from various studies to assist researchers in selecting appropriate dyes for their specific applications, with a key focus on cellular toxicity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity data for this compound and other dyes across different cell lines and experimental conditions. It is important to note that the data is collated from multiple sources, and direct comparison of absolute values should be made with caution due to variations in experimental protocols.

DyeCell LineAssayCytotoxicity Metric (IC50)Key Findings & Conditions
This compound B16-F10 (Melanoma)MTT0.19 µMExhibits concentration-dependent toxicity.[1]
IR797-Platin (a Pt(II) complex of a heptamethine cyanine) Various cancer cell linesNot specified0.12–2 µMShowed excellent near-IR light-mediated cytotoxicity with a 30–60-fold enhancement in potency with light.[2]
Indocyanine Green (ICG) ARPE-19 (Retinal Pigment Epithelium)MTTToxic at 0.5 - 5.0 mg/ml (3 min exposure)Toxicity is dose- and exposure-dependent. Significantly more toxic than Trypan Blue under the same conditions.[3][4]
Indocyanine Green (ICG) Human RPE, Lens epithelial cells, HyalocytesMTT, Trypan BlueNot toxic in the dark at any concentrationCytotoxic effect is mainly caused by light.[5]
Methylene Blue Mouse DRG neuronsNeurite outgrowth assayNeurotoxicity at 0.3-10 µMInduced dose-dependent toxicity.[6]
Methylene Blue Human Dermal Fibroblasts (HDF-a), Human Keratinocytes (HaCaT)Not specifiedDose-dependent growth inhibition
Methylene Blue (with LED irradiation) NIH/3T3 (Mouse fibroblasts)MTT, Crystal VioletSignificant reduction in viability at 1.0 mg/L MB and 7.5 J/cm² LEDMethylene blue alone or LED alone were innocuous.[7]
IR-125 & IR-813 (Heptamethine cyanines) HeLa (Cervical cancer)MTTSignificant changes after irradiationExhibited phototoxicity.[8]
IR-780 & IR-813 (Heptamethine cyanines) HeLa (Cervical cancer)MTTRemarkable increase in toxicity with rigidification of the polymethine bridge[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting cytotoxicity data. Below are generalized protocols for common in vitro cytotoxicity assays mentioned in the compared studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is soluble in an organic solvent. The absorbance of the colored solution is quantified by a spectrophotometer and is proportional to the number of viable cells.

Generalized Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test dye for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the dye that inhibits 50% of cell growth).

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Generalized Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of color change is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Signaling Pathways

The cytotoxic effects of some dyes, particularly when used in photodynamic therapy, can be attributed to the induction of apoptosis. One of the key signaling pathways involved is the Bcl-2 family-regulated intrinsic apoptosis pathway.

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli Stimuli e.g., Dye + Light (PDT), Chemical Insult BH3_only BH3_only Stimuli->BH3_only activates Anti_apoptotic Anti_apoptotic BH3_only->Anti_apoptotic inhibits Pro_apoptotic Pro_apoptotic BH3_only->Pro_apoptotic activates Anti_apoptotic->Pro_apoptotic inhibits MOMP MOMP Pro_apoptotic->MOMP CytoC CytoC MOMP->CytoC Apoptosome Apoptosome CytoC->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Bcl-2 family-regulated intrinsic apoptosis pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro cytotoxicity assessment of dyes.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Dye_Prep Dye Preparation (Stock Solutions) Treatment Dye Treatment (Concentration Gradient) Dye_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay_Choice Select Assay (e.g., MTT, LDH) Incubation->Assay_Choice Assay_Execution Perform Assay Protocol Assay_Choice->Assay_Execution Data_Acquisition Measure Signal (Absorbance) Assay_Execution->Data_Acquisition Normalization Data Normalization (to Control) Data_Acquisition->Normalization IC50 IC50 Calculation Normalization->IC50 Conclusion Conclusion IC50->Conclusion

General workflow for in vitro cytotoxicity testing of dyes.

References

A Comparative Analysis of the Photostability of IR-797 Chloride and Other Near-Infrared Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Among the myriad of available NIR probes, IR-797 chloride has gained attention for its applications in various imaging modalities. However, a crucial performance characteristic that dictates its utility, particularly in applications requiring prolonged or intense light exposure, is its photostability. This guide provides an objective comparison of the photostability of this compound against other commonly used NIR probes, supported by available experimental data, detailed methodologies for assessing photostability, and a visualization of the primary photobleaching pathway.

Quantitative Comparison of Photostability

The photostability of a fluorescent probe is its ability to resist photochemical degradation upon exposure to light. This is a critical parameter, as photobleaching—the irreversible loss of fluorescence—can lead to a diminished signal-to-noise ratio and inaccurate quantification in fluorescence imaging experiments. The following table summarizes available quantitative and qualitative data on the photostability of this compound and other NIR probes. It is important to note that direct comparison of photostability data across different studies can be challenging due to variations in experimental conditions such as light source, power density, solvent, and the presence of oxidizing or reducing agents.

NIR ProbeChemical ClassPhotostability MetricObservation
This compound Heptamethine Cyanine% Fluorescence RetentionNanoparticles loaded with NIR-797 retained 86% of their fluorescence after 30 minutes of excitation exposure.
Indocyanine Green (ICG) Heptamethine Cyanine% Fluorescence RetentionIn aqueous solution, free ICG retained only 5% of its initial fluorescence after irradiation with an 808 nm laser, while encapsulated ICG retained 15%.[1]
IR-820 Heptamethine CyanineDegradation Half-TimeDemonstrated degradation half-times approximately double those of ICG under various temperature and light conditions in aqueous solution.
Cyanine7 (Cy7) Heptamethine CyanineQualitative ComparisonGenerally considered to be susceptible to photobleaching.[2]
Alexa Fluor 750 Cyanine-basedQualitative ComparisonSignificantly more resistant to photobleaching than Cy7.[2][3]

Experimental Protocol for Assessing Photostability

To quantitatively assess the photostability of NIR probes, a standardized experimental protocol is essential for generating reproducible and comparable data. The following is a detailed methodology for measuring the photobleaching of a fluorescent dye in solution.

Objective: To determine the rate of photobleaching of a NIR fluorescent probe under continuous illumination.

Materials:

  • NIR fluorescent probe of interest (e.g., this compound)

  • Appropriate solvent (e.g., methanol, DMSO, PBS)

  • Spectrofluorometer or a fluorescence microscope equipped with a suitable laser line and a sensitive detector

  • Quartz cuvette or microscope slide with a coverslip

  • Light source (e.g., laser, xenon lamp) with a defined power output

  • Power meter

  • Timer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the NIR probe in the chosen solvent at a known concentration (e.g., 1 µM).

    • From the stock solution, prepare a working solution with an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

  • Instrumentation Setup:

    • Turn on the light source and allow it to stabilize.

    • Measure the power of the light source at the sample position using a power meter to determine the irradiation intensity (in mW/cm²).

    • Set the spectrofluorometer or microscope to the excitation and emission wavelengths appropriate for the NIR probe.

  • Photobleaching Experiment:

    • Place the sample (in a cuvette or on a microscope slide) in the light path.

    • Record the initial fluorescence intensity (F₀) at time t=0.

    • Continuously illuminate the sample with the light source.

    • Record the fluorescence intensity (F) at regular time intervals (e.g., every 30 seconds) for a defined period or until the fluorescence has significantly decreased.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (F/F₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • From the photobleaching curve, determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

    • Alternatively, the data can be fitted to an exponential decay function to determine the photobleaching rate constant (k).

Mechanism of Photobleaching: The Photooxidation Pathway

The primary mechanism of photobleaching for heptamethine cyanine dyes like this compound is photooxidation. This process is initiated by the photo-excited fluorophore, which can transfer energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen then attacks the electron-rich polymethine chain of the cyanine dye, leading to its cleavage and the loss of fluorescence.

The following diagram illustrates the generalized photooxidation pathway for a heptamethine cyanine dye.

Photooxidation_Pathway cluster_excitation Photoexcitation cluster_ros ROS Generation cluster_reaction Photooxidation Reaction Dye_GS Heptamethine Cyanine (Ground State) Dye_ES Excited State Dye_GS->Dye_ES hν (Light Absorption) Dioxetane Dioxetane Intermediate Dye_GS->Dioxetane + ¹O₂ O2_Triplet ³O₂ (Triplet Oxygen) Dye_ES->O2_Triplet O2_Singlet ¹O₂ (Singlet Oxygen) O2_Triplet->O2_Singlet Energy Transfer O2_Singlet->Dye_GS Products Carbonyl Products (Non-fluorescent) Dioxetane->Products Cleavage

Caption: Generalized photooxidation pathway of heptamethine cyanine dyes.

This guide provides a foundational understanding of the photostability of this compound in the context of other NIR probes. For researchers, a thorough evaluation of photostability under their specific experimental conditions is crucial for selecting the optimal fluorescent probe and ensuring the generation of accurate and reproducible data.

References

A Quantitative Comparison of IR-797 Chloride and Methylene Blue for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the photodynamic therapy (PDT) performance of the near-infrared (NIR) cyanine dye, IR-797 chloride, and the well-established phenothiazinium salt, Methylene Blue. The comparison is based on available experimental data for key performance indicators in PDT, including photophysical properties, singlet oxygen generation, cellular uptake, and in vitro and in vivo efficacy. Due to a notable gap in the literature providing specific quantitative PDT data for this compound, data from closely related and structurally similar heptamethine cyanine dyes are utilized as a proxy to facilitate a comparative analysis.

Data Presentation

The following tables summarize the quantitative data for this compound and Methylene Blue, offering a side-by-side comparison of their properties relevant to photodynamic therapy.

Table 1: Photophysical and Photochemical Properties

ParameterThis compound (Heptamethine Cyanine Dyes)Methylene Blue
Maximum Absorption (λmax) ~780 - 800 nm~665 nm
Molar Extinction Coefficient (ε) High (typically > 200,000 M⁻¹cm⁻¹)~80,000 - 95,000 M⁻¹cm⁻¹
Singlet Oxygen Quantum Yield (ΦΔ) Not specifically reported for IR-797. Varies for related dyes (e.g., IR-783 derivative: 0.44-0.66)~0.5
Primary Mechanism Predominantly Type II (Singlet Oxygen)Predominantly Type II (Singlet Oxygen)

Table 2: In Vitro Performance

ParameterThis compound (Heptamethine Cyanine Dyes)Methylene Blue
Cellular Uptake Efficient, often accumulates in mitochondria and lysosomes.Readily taken up by various cancer cell lines.
Dark Toxicity (IC50) Generally low, but data for IR-797 is limited.Low, generally non-toxic at therapeutic concentrations without light.
Phototoxicity (IC50) Potent phototoxicity demonstrated with related cyanine dyes.Effective phototoxicity in various cancer cell lines (e.g., A549, MCF-7).

Table 3: In Vivo Performance

ParameterThis compound (Heptamethine Cyanine Dyes)Methylene Blue
Tumor Accumulation Demonstrates preferential accumulation in tumor tissues.Accumulates in tumor tissue.
Tumor Suppression Significant tumor growth inhibition observed with related cyanine dyes upon NIR irradiation.Proven efficacy in reducing tumor volume in various preclinical models.[1]
Light Source Near-Infrared (NIR) laser (~780-810 nm)Red light laser (~660-670 nm)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon light absorption. It is typically determined using a relative method, comparing the photosensitizer of interest to a standard with a known ΦΔ.

  • Reference Photosensitizer: A well-characterized photosensitizer with a known singlet oxygen quantum yield in the same solvent is used as a reference (e.g., Methylene Blue, Rose Bengal).

  • Singlet Oxygen Scavenger: A chemical probe that reacts specifically with singlet oxygen, leading to a change in its absorption or fluorescence, is used. 1,3-Diphenylisobenzofuran (DPBF) is a common choice, as its reaction with singlet oxygen causes a decrease in its absorbance.

  • Procedure:

    • Solutions of the test photosensitizer and the reference photosensitizer are prepared in a suitable solvent (e.g., DMSO, ethanol) with identical optical densities at the excitation wavelength.

    • The singlet oxygen scavenger (e.g., DPBF) is added to both solutions.

    • The solutions are irradiated with a monochromatic light source at the chosen excitation wavelength.

    • The change in absorbance of the scavenger is monitored over time for both the test and reference solutions.

  • Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)

    where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the rates of scavenger degradation for the sample and reference, respectively.

    • I_sample and I_ref are the rates of light absorption by the sample and reference, respectively.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Incubation with Photosensitizer: The cells are incubated with various concentrations of the photosensitizer (this compound or Methylene Blue) for a specific period to allow for cellular uptake.

  • Dark Toxicity Assessment: One set of plates is kept in the dark to assess the inherent toxicity of the photosensitizer without light activation.

  • Phototoxicity Assessment: Another set of plates is exposed to a specific wavelength and dose of light to induce photodynamic therapy.

  • MTT Addition: After irradiation, the medium is replaced with a fresh medium containing MTT. The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell viability) is calculated for both dark and light conditions.

In Vivo Tumor Suppression Study

Animal models are used to evaluate the in vivo efficacy of PDT.

  • Tumor Model: A suitable tumor model is established, typically by subcutaneously injecting cancer cells into immunocompromised mice.

  • Photosensitizer Administration: Once the tumors reach a palpable size, the photosensitizer is administered to the mice, usually via intravenous injection.

  • Drug-Light Interval: A specific time interval is allowed for the photosensitizer to accumulate in the tumor tissue while clearing from normal tissues.

  • Light Irradiation: The tumor area is then irradiated with a laser of the appropriate wavelength and power density.

  • Tumor Volume Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • Data Analysis: Tumor growth curves are plotted for different treatment groups (control, photosensitizer alone, light alone, and PDT). The efficacy of the treatment is assessed by comparing the tumor growth rates and survival rates between the groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows discussed.

Caption: Type II photodynamic therapy mechanism.

Experimental_Workflow_In_Vitro cluster_conditions Treatment Conditions start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_ps Add Photosensitizer (IR-797 or MB) seed_cells->add_ps incubate Incubate for Cellular Uptake add_ps->incubate dark Dark Control incubate->dark light Light Irradiation incubate->light mtt_assay Perform MTT Assay dark->mtt_assay light->mtt_assay measure Measure Absorbance mtt_assay->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: In vitro phototoxicity experimental workflow.

Experimental_Workflow_In_Vivo start Start tumor_induction Induce Tumors in Animal Model start->tumor_induction ps_injection Inject Photosensitizer (IV) tumor_induction->ps_injection accumulation Allow for Tumor Accumulation ps_injection->accumulation irradiation Irradiate Tumor with Laser accumulation->irradiation monitor_tumor Monitor Tumor Volume irradiation->monitor_tumor analyze Analyze Tumor Growth Inhibition monitor_tumor->analyze end End analyze->end

Caption: In vivo tumor suppression experimental workflow.

References

Safety Operating Guide

Proper Disposal of IR-797 Chloride: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, all waste containing IR-797 chloride, including pure compound, concentrated solutions, and contaminated materials, must be treated as hazardous chemical waste. Segregate this waste stream into clearly labeled, sealed, and chemically compatible containers for collection by a certified hazardous waste disposal service.

This guide provides essential safety and logistical information for the proper management and disposal of this compound, a near-infrared cyanine dye. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. This document outlines the primary disposal route through professional hazardous waste management and discusses potential chemical degradation methods for aqueous solutions as a supplementary measure, emphasizing the current limitations and necessary precautions.

Primary Disposal Procedure: Hazardous Waste Collection

All materials contaminated with this compound are to be disposed of as hazardous chemical waste. This includes, but is not limited to:

  • Unused or expired solid this compound.

  • Concentrated stock solutions.

  • Dilute aqueous solutions used in experiments.

  • Contaminated labware (e.g., pipette tips, vials, and gloves).

  • Spill cleanup materials.

Operational Steps:

  • Container Selection: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass, that are compatible with the solvents used in your this compound solutions. Ensure containers have secure, leak-proof lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents (e.g., solvents).

  • Segregation: Store waste containers in a designated satellite accumulation area, segregated from incompatible chemicals.

  • Collection: Once a waste container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Potential Decontamination of Dilute Aqueous Solutions

For large volumes of dilute aqueous solutions of this compound, two potential decontamination methods are presented below. It is crucial to note that these methods may not be universally applicable and require careful validation and adherence to local regulations. The treated effluent should be tested to ensure complete removal of the dye before any consideration of drain disposal.

Method 1: Adsorption by Activated Charcoal

Activated charcoal can be an effective adsorbent for removing organic dyes from aqueous solutions.

Experimental Protocol:

  • Charcoal Selection: Use granular activated carbon (GAC) with a high surface area.

  • Adsorption Procedure:

    • For every 100 mL of dilute this compound solution (e.g., <10 µg/mL), add 1-2 grams of activated charcoal.

    • Stir the mixture vigorously for at least one hour at room temperature to ensure maximum adsorption.

  • Separation: Separate the charcoal from the solution by filtration.

  • Disposal of a Solid Waste: The spent charcoal is now considered hazardous waste and must be collected in a labeled container for professional disposal.

  • Effluent Analysis: The treated filtrate must be analyzed by a sensitive analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy) to confirm the complete removal of this compound before it can be considered for drain disposal, subject to local regulations.

ParameterValue
Adsorbent Granular Activated Carbon (GAC)
Ratio 1-2 g of GAC per 100 mL of solution
Contact Time Minimum 1 hour with agitation
Disposal of Adsorbent As hazardous chemical waste
Method 2: Chemical Degradation via Oxidation

Cyanine dyes can be degraded by strong oxidizing agents. This process involves the cleavage of the polymethine chain, which is responsible for the dye's color and fluorescence.

Experimental Protocol:

  • Reagent Selection: A common and effective oxidizing agent is a fresh 10% solution of sodium hypochlorite (bleach).

  • Degradation Procedure:

    • In a well-ventilated fume hood, add the sodium hypochlorite solution to the this compound solution while stirring. Add the bleach in small portions until the characteristic color of the dye disappears.

    • Allow the reaction to proceed for at least 30 minutes.

  • Neutralization: If necessary, neutralize the pH of the solution according to your institution's guidelines before any further action.

  • Analysis and Disposal: The resulting solution may contain degradation byproducts, such as aldehydes, which can also be hazardous. Therefore, this treated solution should still be collected as hazardous chemical waste unless a thorough analysis confirms the absence of any harmful substances and local regulations permit drain disposal.

Logical Flow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

IR797_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_primary_disposal Primary Disposal Route cluster_decontamination Decontamination of Dilute Aqueous Solutions (Optional) start This compound Waste Generated (Solid, Concentrated, or Dilute) collect_solid_concentrated Collect Solid & Concentrated Waste in Labeled Hazardous Waste Container collect_contaminated Collect Contaminated Materials (Gloves, Pipettes, etc.) is_dilute Is the waste a large volume of dilute aqueous solution? start->is_dilute professional_disposal Arrange for Professional Hazardous Waste Disposal collect_solid_concentrated->professional_disposal collect_contaminated->professional_disposal is_dilute->collect_solid_concentrated No charcoal_treatment Treat with Activated Charcoal is_dilute->charcoal_treatment Yes oxidation_treatment Treat with Chemical Oxidation (e.g., Sodium Hypochlorite) is_dilute->oxidation_treatment Yes analyze_effluent Analyze Treated Effluent for Complete Dye Removal charcoal_treatment->analyze_effluent oxidation_treatment->analyze_effluent collect_spent_material Collect Spent Charcoal/Treated Solution as Hazardous Waste analyze_effluent->collect_spent_material collect_spent_material->professional_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended for guidance in a laboratory setting. All procedures should be carried out in accordance with institutional safety policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Essential Safety and Logistics for Handling IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like IR-797 chloride. This near-infrared cyanine dye, while valuable in imaging and photodynamic therapy, requires careful handling due to its potential hazards.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Properties and Hazards of this compound
Property Value Source
CAS Number 110992-55-7[1][3]
Molecular Formula C₃₁H₃₄Cl₂N₂[1][3]
Molecular Weight 505.52 g/mol
Form Solid
Melting Point 116.7-128.0 °C
Storage Temperature -20°C[1]

Known Hazards:

  • May cause skin and eye irritation.

  • May be harmful if inhaled or ingested.

  • Photosensitive; protect from light.[5]

  • Exhibits cytotoxic properties.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to minimize exposure. The following table summarizes the recommended PPE for various stages of handling.

Body Part Required PPE Specifications & Best Practices
Respiratory Dust mask or respiratorA NIOSH-approved N95 dust mask is recommended for handling the solid powder to prevent inhalation.
Eyes & Face Safety glasses with side shields or gogglesEyeshields are a minimum requirement. For splash hazards, chemical splash goggles are recommended.
Hands Chemical-resistant glovesNitrile gloves are a common choice for general laboratory use. However, for prolonged contact or when dissolving in solvents like methanol, it is crucial to consult a glove manufacturer's chemical resistance chart.[2][6][7][8][9] Always inspect gloves before use and replace them immediately if they become contaminated.
Body Laboratory coatA standard lab coat should be worn to protect against minor spills and contamination.

Operational Plan: From Receipt to Use

A clear, step-by-step operational plan ensures that this compound is handled safely and consistently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and CAS number on the label match the order.

  • Storage: Store the container in a designated, well-ventilated, and cool (-20°C) area, away from direct light and incompatible materials.[1] The storage location should be clearly labeled.

Handling and Preparation of Solutions
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.

  • Weighing: When weighing the solid powder, wear all recommended PPE, including a dust mask. Use a dedicated spatula and weighing paper.

  • Dissolving: To prepare a solution, slowly add the weighed solid to the solvent (e.g., methanol) in a suitable container within the fume hood. Avoid splashing.

  • Labeling: Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Experimental Use
  • Controlled Environment: Conduct all experiments involving this compound in a well-ventilated area.

  • Spill Kit: Ensure a chemical spill kit is readily accessible.

  • Avoid Aerosols: Take precautions to avoid the generation of aerosols or dusts.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated solid hazardous waste container.

Disposal Procedure
  • Collection: Collect all waste in appropriately labeled, leak-proof containers.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name (this compound), and any other components of the waste.

  • Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[4]

Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound A Receiving and Inspection B Secure Storage (-20°C, Protected from Light) A->B Store Appropriately C Preparation in Fume Hood (Weighing and Dissolving) B->C Retrieve for Use D Experimental Use (Controlled Environment) C->D Use in Experiments G Emergency Procedures (Spill, Exposure) C->G Potential Spill/Exposure E Waste Collection and Segregation (Solid, Liquid, Contaminated) D->E Generate Waste D->G Potential Spill/Exposure F Hazardous Waste Disposal (Contact EHS) E->F Dispose of Properly

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.